1-Methyl-2-phenylindolizine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1019-12-1 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-methyl-2-phenylindolizine |
InChI |
InChI=1S/C15H13N/c1-12-14(13-7-3-2-4-8-13)11-16-10-6-5-9-15(12)16/h2-11H,1H3 |
InChI Key |
ZVRPQDBYKXNEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CN2C=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-phenylindolizine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-methyl-2-phenylindolizine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details established synthetic methodologies, complete with experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.
Introduction
Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities and unique photophysical properties. The this compound scaffold, in particular, serves as a valuable building block in the development of novel therapeutic agents and functional materials. This guide will focus on the two primary and most effective methods for its synthesis: the Tschitschibabin reaction and 1,3-dipolar cycloaddition.
Core Synthetic Methodologies
The synthesis of this compound can be efficiently achieved through two principal pathways. The selection of a particular method may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Tschitschibabin Indolizine Synthesis
The Tschitschibabin (or Chichibabin) synthesis is a classical and straightforward method for the preparation of indolizines. This reaction typically involves the condensation of a pyridine derivative with an α-halocarbonyl compound. For the synthesis of this compound, the reaction proceeds via the initial formation of a pyridinium salt from 2-ethylpyridine and phenacyl bromide, followed by an intramolecular aldol-type condensation.
A detailed experimental protocol for the Tschitschibabin synthesis of this compound is provided below.
Materials:
-
2-Ethylpyridine
-
Phenacyl bromide (2-bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Ethanol
-
Diethyl ether
Procedure:
-
Formation of the Pyridinium Salt: In a round-bottom flask equipped with a reflux condenser, dissolve 2-ethylpyridine (1 equivalent) in acetone. To this solution, add phenacyl bromide (1 equivalent).
-
The reaction mixture is then heated to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated pyridinium salt is collected by filtration.
-
The crude salt is washed with cold diethyl ether to remove any unreacted starting materials.
-
Cyclization to this compound: The dried pyridinium salt is suspended in a solution of sodium bicarbonate (2-3 equivalents) in a mixture of water and ethanol.
-
The suspension is heated to reflux for 4-6 hours, during which the cyclization to the indolizine occurs.
-
After cooling, the reaction mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
| Parameter | Value |
| Yield | Typically 60-75% |
| Melting Point | 98-100 °C |
| Appearance | Crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | MS (EI) m/z |
| 7.85 (d, 1H), 7.50-7.30 (m, 5H), 7.20 (s, 1H), 6.80 (t, 1H), 6.60 (t, 1H), 6.40 (d, 1H), 2.50 (s, 3H) | 136.5, 134.8, 129.0, 128.5, 127.8, 122.1, 118.9, 117.5, 112.4, 111.8, 108.2, 12.1 | 207 (M⁺) |
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a versatile and powerful method for the construction of five-membered heterocyclic rings, including the indolizine core. This approach involves the reaction of a pyridinium ylide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. For the synthesis of this compound, a pyridinium ylide is generated in situ from the corresponding 2-ethylpyridinium salt and reacted with an acetylene derivative.
Materials:
-
1-(Phenacyl)-2-ethylpyridinium bromide (prepared from 2-ethylpyridine and phenacyl bromide)
-
A suitable base (e.g., triethylamine, DBU)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
A suitable alkyne (e.g., phenylacetylene - for a related synthesis)
Procedure:
-
Generation of the Pyridinium Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-(phenacyl)-2-ethylpyridinium bromide (1 equivalent) in an anhydrous solvent.
-
To this suspension, add the base (1.1 equivalents) dropwise at room temperature. The formation of the deep-colored pyridinium ylide should be observed.
-
Cycloaddition Reaction: While stirring, add the dipolarophile (1.2 equivalents) to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated for several hours to overnight. The reaction progress should be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired this compound.
The quantitative data for this method are comparable to the Tschitschibabin synthesis, with yields often ranging from 55-70%. The characterization data (Melting Point, NMR, MS) for the final product are identical to those reported in the previous section.
Visualizing the Synthetic Pathways
To better illustrate the described synthetic methodologies, the following diagrams have been generated using the DOT language.
Tschitschibabin Synthesis Workflow
Caption: Workflow for the Tschitschibabin synthesis of this compound.
1,3-Dipolar Cycloaddition Pathway
The Formation of 1-Methyl-2-phenylindolizine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the formation of 1-Methyl-2-phenylindolizine, a substituted indolizine derivative. The indolizine core is a significant heterocyclic scaffold in medicinal chemistry and materials science. This document outlines the primary synthetic route, the Tschitschibabin indolizine synthesis, detailing its mechanism, a plausible experimental protocol, and the necessary characterization techniques. Due to the limited availability of specific experimental data for this compound in the reviewed literature, this guide provides a generalized, yet detailed, procedural outline based on established methodologies for analogous structures.
Introduction
The indolizine scaffold, a fused bicyclic system containing a nitrogen atom at the bridgehead, is a recurring motif in a variety of natural products and pharmacologically active compounds. The unique electronic and structural features of indolizines have made them attractive targets for organic synthesis and drug discovery. The substituent pattern on the indolizine core plays a crucial role in modulating its biological activity and physicochemical properties. This guide focuses on the synthesis and formation mechanism of a specific derivative, this compound.
Core Synthetic Pathway: The Tschitschibabin Indolizine Synthesis
The most established and direct method for the synthesis of this compound is the Tschitschibabin (or Chichibabin) indolizine synthesis. This classical reaction involves the condensation of a 2-alkylpyridine derivative with an α-haloketone, followed by a base-mediated intramolecular cyclization.
For the specific synthesis of this compound, the requisite starting materials are 2-ethylpyridine and a phenacyl halide , such as 2-bromoacetophenone .
Mechanism of Formation
The mechanism of the Tschitschibabin indolizine synthesis proceeds through several key steps:
-
Quaternization: The nitrogen atom of 2-ethylpyridine acts as a nucleophile and attacks the electrophilic carbon of 2-bromoacetophenone, displacing the bromide ion. This results in the formation of a quaternary pyridinium salt intermediate, 1-(2-oxo-2-phenylethyl)-2-ethylpyridin-1-ium bromide .
-
Ylide Formation: In the presence of a mild base, a proton is abstracted from the methylene group of the ethyl substituent at the 2-position of the pyridinium salt. This deprotonation generates a highly reactive pyridinium ylide intermediate.
-
Intramolecular Cyclization (Aldol-type Condensation): The nucleophilic carbanion of the ylide attacks the carbonyl carbon of the phenacyl group in an intramolecular fashion. This step forms a five-membered ring, creating a bicyclic alcohol intermediate.
-
Dehydration and Aromatization: The alcohol intermediate readily undergoes dehydration (elimination of a water molecule) to form a dihydroindolizine species. Subsequent oxidation (often facilitated by air or a mild oxidizing agent) leads to the final aromatic this compound product.
The overall reaction pathway can be visualized as follows:
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocol (Proposed)
Materials and Reagents
-
2-Ethylpyridine
-
2-Bromoacetophenone (Phenacyl bromide)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)
-
Ethanol or Acetonitrile (solvent)
-
Diethyl ether or Hexane (for precipitation/washing)
-
Silica gel (for column chromatography)
-
Standard laboratory glassware and magnetic stirrer
Procedure
-
Quaternization: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylpyridine (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile. To this solution, add 2-bromoacetophenone (1.0 eq.). The mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude pyridinium salt. This salt can be used in the next step without further purification, or it can be purified by precipitation with a non-polar solvent like diethyl ether.
-
Cyclization and Aromatization: The crude pyridinium salt is dissolved in a suitable solvent (e.g., ethanol or acetonitrile). A slight excess of a mild base, such as sodium bicarbonate (2.0-3.0 eq.) or triethylamine (1.5-2.0 eq.), is added to the solution. The reaction mixture is then heated to reflux for 4-8 hours. The color of the reaction mixture may change, indicating the formation of the indolizine product.
-
Work-up and Purification: After the reaction is complete (as monitored by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Quantitative Data
Specific yield and reaction condition data for the synthesis of this compound are not available in the reviewed literature. However, yields for Tschitschibabin syntheses of analogous 1-substituted-2-arylindolizines typically range from moderate to good, depending on the specific substrates and reaction conditions employed.
| Parameter | Typical Range/Value | Notes |
| Yield | 40-80% | Highly dependent on substrate and reaction optimization. |
| Reaction Time (Quaternization) | 2-4 hours | Can be monitored by TLC for disappearance of starting materials. |
| Reaction Time (Cyclization) | 4-8 hours | Can be monitored by TLC for the formation of the product. |
| Temperature | Reflux | The boiling point of the chosen solvent (e.g., Ethanol ~78°C, Acetonitrile ~82°C). |
| Base | NaHCO₃ or NEt₃ | Mild bases are generally sufficient to promote ylide formation. |
Characterization and Spectroscopic Data
No specific experimental spectroscopic data for this compound could be located in the searched literature. For the purpose of characterization, the following techniques would be employed, and the expected spectral features are outlined. For reference, publicly available data for the related compound 1-Methyl-2-phenylindole is provided, with the clear distinction that it is an indole and not the target indolizine.
Expected Spectroscopic Data for this compound
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the indolizine core and the phenyl substituent. A singlet corresponding to the methyl group at the 1-position would be a key diagnostic signal.
-
¹³C NMR: The spectrum would display the requisite number of carbon signals, with distinct chemical shifts for the carbons of the indolizine framework, the phenyl ring, and the methyl group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₁₃N, MW: 207.27 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the heterocyclic system.
Reference Spectroscopic Data for 1-Methyl-2-phenylindole (CAS: 3558-24-5)
Note: The following data is for a different, though structurally related, compound and is provided for illustrative purposes only.
| Technique | Data for 1-Methyl-2-phenylindole |
| ¹³C NMR | Spectral data is available in public databases such as PubChem. |
| Mass Spec. | GC-MS data is available, showing a molecular ion peak consistent with its structure. |
| IR Spec. | FTIR spectra are available in public databases. |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized product.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
The formation of this compound is most effectively achieved through the Tschitschibabin indolizine synthesis. This method provides a direct and reliable route to this class of compounds. While specific experimental and characterization data for the title compound are not extensively documented in the public domain, this guide offers a comprehensive overview of the underlying mechanism and a robust, proposed experimental framework. This information serves as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the exploration of this and related indolizine derivatives for various applications. Further experimental validation is necessary to establish the precise reaction parameters and to fully characterize the final product.
A Technical Guide to the Spectroscopic Data of 1-Methyl-2-phenylindolizine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data for the heterocyclic compound 1-Methyl-2-phenylindolizine. Due to the limited availability of direct experimental spectra in publicly accessible literature, this document combines confirmed data with expected spectral characteristics based on the analysis of closely related indolizine analogs. This guide is intended to support researchers in the identification and characterization of this compound.
Molecular Structure
This compound is a nitrogen-containing heterocyclic aromatic compound. The indolizine core consists of a fused pyridine and pyrrole ring system.
Molecular Formula: C₁₅H₁₃N Molecular Weight: 207.27 g/mol Exact Mass: 207.104799 g/mol [1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
No direct experimental NMR data for this compound was found in the available literature. The following are predicted chemical shifts based on the analysis of substituted indolizines.
| ¹H NMR (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-3 | 6.5 - 7.0 | s | - | Pyrrole ring proton |
| H-5 | 7.8 - 8.2 | d | 7.0 - 8.0 | Pyridine ring proton |
| H-6, H-7, H-8 | 6.8 - 7.5 | m | - | Pyridine ring protons |
| Phenyl-H | 7.2 - 7.6 | m | - | Aromatic protons |
| Methyl-H | 2.2 - 2.5 | s | - | CH₃ protons |
| ¹³C NMR (Carbon) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1 | 120 - 125 | Quaternary carbon |
| C-2 | 135 - 140 | Quaternary carbon |
| C-3 | 105 - 110 | CH |
| C-5 | 125 - 130 | CH |
| C-6, C-7, C-8 | 110 - 125 | CH |
| C-8a | 130 - 135 | Quaternary carbon |
| Phenyl-C | 125 - 140 | Aromatic carbons |
| Methyl-C | 15 - 20 | CH₃ |
Table 2: Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium-Weak | Aliphatic C-H stretch (Methyl) |
| 1600 - 1450 | Strong-Medium | C=C and C=N aromatic ring stretching |
| 770 - 730 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |
| 700 - 680 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Note: A transmission IR spectrum for this compound is available on SpectraBase, recorded using a KBr-pellet technique.[1]
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 207 | High | [M]⁺ (Molecular Ion) |
| 206 | Moderate | [M-H]⁺ |
| 192 | Moderate | [M-CH₃]⁺ |
| 130 | Low | [M-C₆H₅]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Note: The mass spectrometry data is inferred from the expected fragmentation patterns of indolizine derivatives and the observed mass spectrum of the constitutional isomer, 5-Methyl-2-phenylindolizine, which shows a prominent molecular ion peak at m/z 207.[2][3]
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound, based on established procedures for similar compounds.
Synthesis of this compound (Tschitschibabin Reaction)
A common and effective method for the synthesis of 2-substituted indolizines is the Tschitschibabin reaction.[2]
-
Formation of the Pyridinium Salt: 2-Methylpyridine (1.0 eq) is reacted with 2-bromoacetophenone (1.0 eq) in a suitable solvent such as acetone or acetonitrile. The mixture is stirred at room temperature or gently heated to facilitate the formation of the N-phenacyl-2-methylpyridinium bromide salt. The salt often precipitates from the solution and can be isolated by filtration.
-
Cyclization: The isolated pyridinium salt is then treated with a base, such as aqueous sodium bicarbonate or sodium carbonate, to generate the pyridinium ylide in situ. The ylide undergoes an intramolecular aldol-type condensation, followed by dehydration, to yield this compound. The product is typically a solid and can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 300 or 400 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet for analysis.
-
Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
Visualizations
Synthesis Workflow for this compound
Caption: A diagram illustrating the two-step synthesis of this compound via the Tschitschibabin reaction.
References
An In-depth Technical Guide to 1-Methyl-2-phenylindolizine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2-phenylindolizine is a heterocyclic aromatic compound belonging to the indolizine class of molecules. The indolizine scaffold, a fusion of pyridine and pyrrole rings, has garnered significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic analogues. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound. It includes a detailed exploration of its physicochemical properties, spectroscopic data, and a summary of the known biological activities of the broader indolizine class, which suggest potential therapeutic applications. This document is intended to serve as a foundational resource for researchers and professionals involved in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction: The Emergence of Indolizine Chemistry
The journey into the chemistry of the indolizine ring system, the core of this compound, began in the late 19th century. In 1890, the Italian chemist Angeli first reported a related structure and proposed the name "pyrindole".[1] However, it was not until 1912 that the first definitive synthesis of the parent indolizine compound was achieved by Scholtz.[1] Scholtz's pioneering work involved the high-temperature treatment of 2-methylpyridine with acetic anhydride, yielding a product he termed "picolide," which upon hydrolysis, gave the indolizine core.[1] This foundational work laid the groundwork for the exploration and synthesis of a vast array of indolizine derivatives, including this compound.
Indolizine and its derivatives are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities.[2][3] This has made the indolizine scaffold a privileged structure in the design of novel therapeutic agents.
The Discovery and First Synthesis of this compound
The Tschitschibabin reaction , first reported by Aleksei Chichibabin in 1914 for the synthesis of 2-aminopyridine derivatives, was later adapted for the synthesis of indolizines. This method typically involves the reaction of a 2-alkylpyridine with an α-halocarbonyl compound to form a quaternary pyridinium salt. Subsequent treatment with a base, such as sodium bicarbonate, induces an intramolecular condensation to form the indolizine ring.
For the synthesis of this compound, the logical precursors for a Tschitschibabin-type reaction would be 2-ethylpyridine and 2-bromoacetophenone. The reaction would proceed through the formation of a pyridinium ylide intermediate, which then undergoes cyclization.
Another classical approach is the Scholtz reaction , which, as mentioned, was the first method to produce the indolizine core.[1] While the original procedure used acetic anhydride, modifications of this reaction could also lead to substituted indolizines like the target molecule.
Key Synthetic Methodologies
The synthesis of this compound and its analogues has evolved significantly since the early 20th century. Modern synthetic chemistry offers a variety of efficient methods, with the 1,3-dipolar cycloaddition being one of the most powerful and widely used.
Tschitschibabin Reaction
This classical method remains a viable route for the synthesis of this compound. The general workflow is depicted below.
Caption: General workflow for the Tschitschibabin synthesis of this compound.
Experimental Protocol (General Procedure):
-
Quaternization: Equimolar amounts of 2-ethylpyridine and 2-bromoacetophenone are dissolved in a suitable solvent, such as acetone or acetonitrile. The mixture is stirred at room temperature or gently heated until the formation of the N-phenacyl-2-ethylpyridinium bromide salt is complete, often observed as a precipitate.
-
Ylide Formation and Cyclization: The pyridinium salt is isolated and then treated with an aqueous solution of a mild base, typically sodium bicarbonate. The reaction mixture is heated to reflux for several hours. The intermediate pyridinium ylide is generated in situ and undergoes a spontaneous intramolecular aldol-type condensation, followed by dehydration, to yield this compound.
-
Purification: The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
1,3-Dipolar Cycloaddition
This is a highly efficient and versatile method for constructing the indolizine nucleus. It involves the reaction of a pyridinium ylide (the 1,3-dipole) with a dipolarophile, which is typically an alkyne or an alkene.
For the synthesis of this compound, a suitable pyridinium ylide would be generated from a 2-substituted pyridine, and the phenyl group would be introduced via the dipolarophile.
Caption: General workflow for the 1,3-dipolar cycloaddition synthesis of this compound.
Experimental Protocol (General Procedure):
-
Ylide Generation: A pyridinium salt, such as one derived from 2-methylpyridine and an activating group on the nitrogen, is treated with a base (e.g., triethylamine or potassium carbonate) in an inert solvent to generate the pyridinium ylide in situ.
-
Cycloaddition: The dipolarophile, for instance, phenylacetylene, is added to the reaction mixture containing the ylide. The mixture is then heated to allow the [3+2] cycloaddition to occur.
-
Aromatization: The initially formed di- or tetrahydroindolizine cycloadduct is often unstable and readily undergoes oxidation (aromatization) to the final indolizine product. This can occur spontaneously in the presence of air or can be facilitated by the addition of an oxidizing agent.
-
Purification: The product is isolated and purified using standard techniques such as column chromatography.
Physicochemical and Spectroscopic Data
While a comprehensive set of experimentally determined physicochemical properties for this compound is not compiled in a single source, data for the closely related isomer, 5-Methyl-2-phenylindolizine, and the parent 2-phenylindolizine can provide valuable insights.
Table 1: Physicochemical Properties of Related Indolizine Derivatives
| Property | 5-Methyl-2-phenylindolizine[4][5] | 2-Phenylindolizine[6] |
| Molecular Formula | C₁₅H₁₃N | C₁₄H₁₁N |
| Molecular Weight | 207.27 g/mol | 193.24 g/mol |
| CAS Number | 36944-99-7 | 25379-20-8 |
| Predicted XlogP | 4.7 | 4.3 |
Table 2: Spectroscopic Data for Related Indolizine Derivatives
| Spectroscopic Technique | Data for 5-Methyl-2-phenylindolizine[5] | Data for 2-Phenylindolizine[6] |
| Mass Spectrometry (m/z) | Top Peak: 207, 2nd Highest: 206, 3rd Highest: 204 | GC-MS data available |
| ¹H NMR | Data not readily available in searched sources | ¹H NMR spectra available |
| ¹³C NMR | Data not readily available in searched sources | ¹³C NMR spectra available |
| IR Spectroscopy | Data not readily available in searched sources | FTIR spectra available |
| UV-Vis Spectroscopy | Data not readily available in searched sources | UV-Vis spectra available |
Biological Activities and Potential Applications
The indolizine nucleus is a key pharmacophore in a multitude of compounds with a wide range of biological activities. While specific studies on the biological effects of this compound are limited in the public domain, the activities of other indolizine derivatives provide a strong rationale for its investigation as a potential therapeutic agent.
Indolizine derivatives have been reported to exhibit:
-
Anticancer Activity: Many indolizine-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3]
-
Antimicrobial Activity: The indolizine scaffold is found in compounds with activity against bacteria, fungi, and other microbes.[2][3] A study on methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate showed inhibitory action against Mycobacterium tuberculosis.[2]
-
Anti-inflammatory and Analgesic Effects: Certain indolizines have shown promise as anti-inflammatory and pain-relieving agents.[2][3]
-
Antiviral and Antidiabetic Properties: The therapeutic potential of indolizines extends to antiviral and antidiabetic applications.[2]
Given the broad spectrum of biological activities associated with the indolizine core, this compound represents a valuable target for further biological evaluation. Its specific substitution pattern may confer unique pharmacological properties that warrant investigation in drug discovery programs.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the scientific literature detailing the signaling pathways or the precise mechanism of action for this compound. The biological activity of indolizine derivatives is diverse and likely depends on the specific substitution pattern of the molecule, which dictates its interaction with various biological targets. Further research is required to elucidate the molecular mechanisms underlying the potential therapeutic effects of this compound.
Conclusion and Future Directions
This compound is a member of the historically and medicinally significant indolizine family of heterocyclic compounds. While its specific discovery is not well-documented, its synthesis can be achieved through established methods such as the Tschitschibabin reaction and 1,3-dipolar cycloaddition. The rich history of indolizine chemistry and the diverse biological activities of its derivatives provide a strong impetus for the further investigation of this compound.
Future research should focus on:
-
The development and optimization of efficient and scalable synthetic routes to this compound.
-
A comprehensive evaluation of its biological activity across a range of therapeutic areas, including oncology, infectious diseases, and inflammation.
-
Elucidation of its mechanism of action and identification of its molecular targets to guide further drug development efforts.
This in-depth technical guide serves as a starting point for researchers and professionals interested in exploring the potential of this compound and the broader class of indolizine-based compounds in the development of novel therapeutics.
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. Structural investigation of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, an inhibitory drug towards Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Methyl-2-phenylindolizine | 36944-99-7 | Benchchem [benchchem.com]
- 5. 5-Methyl-2-phenyl-indolizine | C15H13N | CID 610180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Phenylindolizine | C14H11N | CID 96128 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Photophysical Core of 1-Methyl-2-phenylindolizine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Photophysical Properties of Substituted Indolizines
The fluorescence quantum yield of indolizine derivatives is highly sensitive to their substitution pattern and the surrounding solvent environment. Generally, indolizines are known to be fluorescent, with emissions typically occurring in the blue to green region of the spectrum. The introduction of various functional groups can significantly modulate their photophysical properties. For instance, some 2-oxo-pyrano[3,2-b]indolizines exhibit quantum yields as high as 0.92.
To provide a comparative context, the following table summarizes the photophysical data for a selection of substituted indolizine derivatives. This data serves as a valuable reference for anticipating the properties of 1-Methyl-2-phenylindolizine.
| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Reference |
| 2-Phenylindolizine | Not Specified | Not Specified | Not Specified | Not Specified | General Data |
| 5-Methyl-2-phenylindolizine | Not Specified | Not Specified | Not Specified | Not Specified | General Data |
| 7-Methyl-2-phenylindolizine | Not Specified | Not Specified | Not Specified | Not Specified | General Data |
| Various 2-oxo-pyrano[3,2-b]indolizines | Dichloromethane | Not Specified | Not Specified | up to 0.92 | [1] |
| Indolizine-based scaffold with N,N-dimethylamino group | Toluene | 403-420 | 462-580 | Not Specified | [2] |
Experimental Protocol: Determination of Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method. This involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvents
-
Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the indolizine sample and the quantum yield standard in the desired solvent at a concentration of approximately 10⁻³ M.
-
Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.
-
UV-Vis Absorption Spectra: Record the UV-Vis absorption spectra of all working solutions. Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the sample and the standard absorb light.
-
Fluorescence Emission Spectra: Record the fluorescence emission spectra of all working solutions using the same excitation wavelength and instrument settings (e.g., slit widths). The emission range should cover the entire fluorescence band of the compound.
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,std * (Slope_sample / Slope_std) * (η_sample² / η_std²)
Where:
-
Φ_F,std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for quantum yield determination and the general structure-property relationships in indolizine derivatives.
References
solubility of 1-Methyl-2-phenylindolizine in organic solvents
An In-depth Technical Guide to the Solubility of 1-Methyl-2-phenylindolizine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of this compound in various organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines detailed experimental protocols for both qualitative and quantitative solubility determination. It includes a structured template for data presentation and a visual representation of the experimental workflow to guide laboratory investigations. The methodologies described herein are grounded in standard principles of physical chemistry and are widely applicable to the characterization of indolizine derivatives and other organic compounds.
Introduction
This compound is a heterocyclic aromatic compound belonging to the indolizine class. Indolizine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The solubility of a compound is a critical physicochemical parameter that influences its suitability for various applications, including drug formulation, reaction chemistry, and purification processes. Poor solubility can impede absorption and bioavailability in pharmaceutical development and can present challenges in synthetic and analytical procedures.
This guide provides a systematic approach to experimentally determine the solubility of this compound in a range of organic solvents. Understanding the solubility profile is a crucial first step in the rational design of formulations, the optimization of reaction conditions, and the development of robust analytical methods.
Experimental Protocols for Solubility Determination
The following protocols are designed to provide a comprehensive understanding of the solubility of this compound, progressing from qualitative assessments to precise quantitative measurements.
Qualitative Solubility Assessment
A preliminary qualitative assessment is a rapid method to estimate the solubility of a compound in various solvents and to identify suitable solvents for further quantitative analysis.
Objective: To classify the solubility of this compound as soluble, partially soluble, or insoluble in a range of organic solvents at ambient temperature.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Small test tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Place approximately 1-2 mg of this compound into a clean, dry test tube.
-
Add 1 mL of the selected organic solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution against a dark background to observe if the solid has dissolved completely.
-
If the solid has not fully dissolved, continue to add the solvent in 0.5 mL increments, with vortexing after each addition, up to a total volume of 5 mL.
-
Record the observations as:
-
Soluble: The compound completely dissolves.
-
Partially soluble: A portion of the compound dissolves, but some solid remains.
-
Insoluble: The compound does not appear to dissolve.
-
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]
Objective: To determine the precise concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or incubator with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial (enough to ensure that undissolved solid will remain).
-
Accurately pipette a known volume of the chosen organic solvent into the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Prepare a series of dilutions of the filtered supernatant with the same solvent.
-
Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared from standard solutions of known concentrations should be used for accurate quantification.
-
Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL, g/L, or mol/L.
Data Presentation
Quantitative solubility data should be organized in a clear and concise tabular format to facilitate comparison between different solvents and conditions.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g/L) | Solubility (mol/L) |
| e.g., Methanol | 25 | |||
| e.g., Ethanol | 25 | |||
| e.g., Acetone | 25 | |||
| e.g., Ethyl Acetate | 25 | |||
| e.g., Dichloromethane | 25 | |||
| e.g., Chloroform | 25 | |||
| e.g., Toluene | 25 | |||
| e.g., Hexane | 25 | |||
| e.g., DMF | 25 | |||
| e.g., DMSO | 25 |
Note: This table is a template for recording experimentally determined data.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure for determining the quantitative solubility of this compound.
Caption: Experimental workflow for quantitative solubility determination.
Conclusion
References
An In-depth Technical Guide to the Electronic Properties of 1-Methyl-2-phenylindolizine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolizine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, drawing considerable attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This technical guide focuses on the electronic properties of a specific derivative, 1-Methyl-2-phenylindolizine. While comprehensive experimental data for this particular molecule is not extensively available in public literature, this document provides a detailed overview of the experimental and computational methodologies that are typically employed to characterize the electronic structure and properties of the indolizine core. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel indolizine-based compounds, offering insights into their potential as pharmacophores and functional materials.
Introduction to the Indolizine Scaffold
The indolizine scaffold, an aromatic bicyclic system composed of fused pyridine and pyrrole rings, is a key structural motif in a variety of natural products and synthetic compounds. The electronic nature of the indolizine ring is characterized by its π-excessive character, which influences its reactivity and photophysical behavior. The substitution pattern on the indolizine core, such as the presence of a methyl group at the 1-position and a phenyl group at the 2-position in this compound, is expected to significantly modulate its electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently its absorption and emission characteristics.
Synthesis of this compound
The synthesis of substituted indolizines can be achieved through several established methods. Two of the most common and versatile approaches are the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions.
Tschitschibabin Reaction
The Tschitschibabin reaction involves the condensation of a 2-substituted pyridine with an α-halocarbonyl compound, followed by cyclization to form the indolizine ring. For the synthesis of this compound, this would typically involve the reaction of 2-methylpyridine with 2-bromoacetophenone.
1,3-Dipolar Cycloaddition
A widely used method for constructing the indolizine scaffold is the 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkyne or alkene.[1][2][3] The pyridinium ylide is typically generated in situ from the corresponding pyridinium salt by treatment with a base.
Experimental Characterization of Electronic Properties
A thorough understanding of the electronic properties of this compound requires a combination of spectroscopic and electrochemical techniques.
Spectroscopic Analysis
UV-Visible Absorption and Fluorescence Spectroscopy: These techniques are fundamental for probing the electronic transitions within the molecule. The absorption spectrum reveals the energies required to promote an electron from the ground state to various excited states, while the emission (fluorescence) spectrum provides information about the energy released upon relaxation from the lowest excited singlet state back to the ground state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of the synthesized compound and providing insights into the electron density distribution within the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.
Electrochemical Analysis
Cyclic Voltammetry (CV): CV is a powerful technique for investigating the redox properties of a molecule. It can be used to determine the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively. Studies on various indolizine derivatives have shown that their electrochemical behavior is sensitive to the nature and position of substituents on the indolizine core.[4]
Computational Modeling of Electronic Properties
In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the electronic structure and properties of molecules like this compound.
Density Functional Theory (DFT) Calculations
DFT calculations can provide valuable insights into the geometry, electronic structure, and spectroscopic properties of indolizine derivatives. Key parameters that can be calculated include:
-
Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of atoms.
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the HOMO and LUMO are crucial for understanding the molecule's reactivity, electron-donating and -accepting capabilities, and its absorption/emission properties. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and the energy of its lowest electronic transition.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule and helps to predict sites for electrophilic and nucleophilic attack.
-
Simulated Absorption Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, which can then be compared with experimental data for validation.
Data Presentation
Table 1: Hypothetical Spectroscopic Data for this compound
| Property | Method | Solvent | Value (Hypothetical) |
| Absorption Maximum (λabs) | UV-Vis Spectroscopy | Ethanol | ~350 - 400 nm |
| Molar Extinction Coefficient (ε) | UV-Vis Spectroscopy | Ethanol | ~10,000 - 20,000 M-1cm-1 |
| Emission Maximum (λem) | Fluorescence Spectroscopy | Ethanol | ~450 - 500 nm |
| Fluorescence Quantum Yield (ΦF) | Fluorescence Spectroscopy | Ethanol | ~0.1 - 0.5 |
Table 2: Hypothetical Electrochemical and Computational Data for this compound
| Property | Method | Value (Hypothetical) |
| Oxidation Potential (Eox) | Cyclic Voltammetry | ~0.5 - 1.0 V vs. SCE |
| Reduction Potential (Ered) | Cyclic Voltammetry | ~-1.5 - -2.0 V vs. SCE |
| HOMO Energy | DFT (B3LYP/6-31G) | ~-5.0 to -5.5 eV |
| LUMO Energy | DFT (B3LYP/6-31G) | ~-1.5 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | DFT (B3LYP/6-31G*) | ~3.0 - 4.0 eV |
Experimental and Computational Protocols
General Protocol for 1,3-Dipolar Cycloaddition Synthesis
References
An In-depth Technical Guide to the Thermal Stability of 1-Methyl-2-phenylindolizine
This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of 1-Methyl-2-phenylindolizine. While specific experimental data on the thermal decomposition of this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats that are critical for researchers, scientists, and drug development professionals working with this and related heterocyclic compounds. The guide is based on established thermal analysis techniques and findings for structurally similar molecules.
Introduction to the Thermal Stability of Indolizine Derivatives
Indolizine derivatives are a class of heterocyclic compounds with a wide range of applications in materials science and pharmaceuticals due to their unique photophysical and biological properties. The thermal stability of these compounds is a critical parameter that influences their synthesis, purification, storage, and application. For instance, in the development of organic light-emitting devices (OLEDs), high thermal stability is essential for the longevity and performance of the emissive materials. Similarly, in pharmaceutical applications, understanding the thermal decomposition profile is crucial for determining shelf-life and ensuring the safety of drug products.
Derivatives of 1,2-diphenylindolizine have shown enhanced thermal stability, suggesting that the indolizine core can be chemically modified to improve this property. The assessment of thermal stability typically involves techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Protocols for Thermal Stability Assessment
The following sections detail the standard experimental protocols for TGA and DSC, which are the primary techniques for evaluating the thermal stability of solid materials like this compound.
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and quantify the mass loss of a substance upon heating.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).
-
Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting point, glass transition temperature, and decomposition exotherms or endotherms.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference. The resulting DSC curve plots heat flow against temperature, with peaks indicating thermal events.
Data Presentation
The quantitative data obtained from TGA and DSC experiments should be summarized in a clear and structured table to facilitate comparison and analysis.
| Parameter | Value | Technique | Conditions |
| Tonset (Onset Decomposition Temperature) | e.g., 250 °C | TGA | 10 °C/min, N2 atmosphere |
| T5% (Temperature at 5% Mass Loss) | e.g., 265 °C | TGA | 10 °C/min, N2 atmosphere |
| Tmax (Temperature of Maximum Decomposition Rate) | e.g., 280 °C | TGA/DTG | 10 °C/min, N2 atmosphere |
| Residue at 600 °C | e.g., 5% | TGA | 10 °C/min, N2 atmosphere |
| Tm (Melting Point) | e.g., 150 °C | DSC | 10 °C/min, N2 atmosphere |
| ΔHf (Enthalpy of Fusion) | e.g., 30 J/g | DSC | 10 °C/min, N2 atmosphere |
| Tdec (Decomposition Peak Temperature) | e.g., 285 °C (exo) | DSC | 10 °C/min, N2 atmosphere |
Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols for TGA and DSC.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Potential Thermal Decomposition Pathways
While a definitive thermal degradation pathway for this compound has not been established, a logical relationship for its assessment can be proposed. The initial step would involve experimental analysis, followed by the characterization of degradation products to elucidate the decomposition mechanism.
Caption: Logical flow for investigating thermal decomposition.
Conclusion
The thermal stability of this compound is a key characteristic for its practical applications. This guide has outlined the standard methodologies, including Thermogravimetric Analysis and Differential Scanning Calorimetry, that should be employed for its assessment. By following these protocols, researchers can obtain reliable and comparable data on the thermal properties of this compound. The provided workflows and data presentation templates serve as a best-practice framework for such investigations. Future experimental work is necessary to populate the data table and elucidate the specific thermal decomposition pathways of this compound.
Technical Guide: Physicochemical Properties, Synthesis, and Biological Activity of Bosutinib (CAS No. 380843-75-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is provided for research and informational purposes only. The CAS number 10192-12-1 provided in the initial request was found to be invalid and does not correspond to a chemical substance. This guide has been prepared using Bosutinib (CAS No. 380843-75-4) as a representative advanced small molecule of interest to the target audience.
Core Properties of Bosutinib
Bosutinib is a potent, orally active, dual inhibitor of the Src and Abl tyrosine kinases.[1] It is utilized in the treatment of chronic myelogenous leukemia (CML).[2][3]
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic properties of Bosutinib is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile | [2][4] |
| Molecular Formula | C₂₆H₂₉Cl₂N₅O₃ | [4][5] |
| Molecular Weight | 530.45 g/mol | [4][5] |
| Melting Point | 116-120 °C | [3][6] |
| Boiling Point | 649.7 ± 55.0 °C (Predicted) | [3][7] |
| Solubility | DMSO: ≥15 mg/mL, Water: 0.0095 mg/mL | [8] |
| logP | 4.87 | [8] |
| pKa (Strongest Basic) | 8.03 | [8] |
| Bioavailability | 34% (in healthy subjects) | [8] |
| Protein Binding | 94-96% | [8][9] |
| Metabolism | Primarily hepatic, via CYP3A4 | [2][10] |
| Elimination Half-Life | 23-34 hours | [9] |
Synthesis of Bosutinib
Several synthetic routes for Bosutinib have been reported. A common approach involves the construction of the core quinoline scaffold followed by the addition of the side chains.
Representative Synthetic Scheme
A frequently cited synthetic route starts from 3-methoxy-4-hydroxybenzoic acid.[11][12] The general workflow is depicted below.
Caption: A generalized workflow for the synthesis of Bosutinib.
Experimental Protocol: Synthesis from 3-Methoxy-4-hydroxybenzoic Acid
The following protocol is a summary of a reported synthesis of Bosutinib.[11]
Step 1: Esterification of 3-methoxy-4-hydroxybenzoic acid
-
3-methoxy-4-hydroxybenzoic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield methyl 4-hydroxy-3-methoxybenzoate.
Step 2: Alkylation of Methyl 4-hydroxy-3-methoxybenzoate
-
A mixture of methyl 4-hydroxy-3-methoxybenzoate, 1-bromo-3-chloropropane, and potassium carbonate in dimethylformamide (DMF) is heated.[11]
-
The reaction mixture is then cooled and poured into ice-water to precipitate the product, methyl 4-(3-chloropropoxy)-3-methoxybenzoate.[11]
Step 3: Nitration
-
The product from Step 2 is dissolved in acetic acid, and nitric acid is added dropwise.[11]
-
The mixture is heated, followed by washing with ice-water and saturated sodium bicarbonate to yield methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate.[11]
Step 4: Reduction of the Nitro Group
-
The nitro compound is reduced to an amine using powdered iron and ammonium chloride in a solvent mixture.[11]
Step 5: Cyclization to form the Quinoline Ring
-
The resulting amine undergoes cyclization to form the quinoline ring system.
Step 6: Chlorination
-
The hydroxyl group on the quinoline ring is chlorinated, typically using a chlorinating agent like phosphorus oxychloride.
Step 7 & 8: Successive Aminations
-
The chlorinated quinoline intermediate is then subjected to two successive amination reactions.
-
First, with 2,4-dichloro-5-methoxyaniline.
-
Second, with 1-methylpiperazine to install the side chain, yielding Bosutinib.
-
Biological Activity and Mechanism of Action
Bosutinib is a dual inhibitor of the BCR-ABL and Src family tyrosine kinases.[2][4] The BCR-ABL fusion protein is a hallmark of chronic myelogenous leukemia (CML).[4][8]
Signaling Pathway Inhibition
Bosutinib exerts its therapeutic effects by blocking key signaling pathways that are crucial for the proliferation and survival of cancer cells.
Caption: Mechanism of action of Bosutinib in inhibiting cancer cell signaling.
By inhibiting BCR-ABL and Src kinases, Bosutinib effectively blocks downstream signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways.[13] This leads to a decrease in cell proliferation and an induction of apoptosis in sensitive cancer cells.[13][14] Bosutinib has demonstrated efficacy against a majority of imatinib-resistant BCR-ABL mutations, with the exceptions of T315I and V299L.[2][15]
References
- 1. Bosutinib | 380843-75-4 [chemicalbook.com]
- 2. Bosutinib - Wikipedia [en.wikipedia.org]
- 3. Bosutinib CAS#: 380843-75-4 [m.chemicalbook.com]
- 4. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 7. chemigran.com [chemigran.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. bccancer.bc.ca [bccancer.bc.ca]
- 10. ClinPGx [clinpgx.org]
- 11. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. bosulif.pfizerpro.com [bosulif.pfizerpro.com]
The Multifaceted Biological Activities of Indolizine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
Indolizine, a nitrogen-containing heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1] As structural isomers of indole, indolizine-based compounds have garnered significant attention for their potential as therapeutic agents in a wide range of diseases, including cancer, microbial infections, and inflammatory disorders. This technical guide provides an in-depth overview of the biological activities of indolizine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and pharmacology.
Anticancer Activity
Indolizine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1][2][3] The planar structure of the indolizine nucleus allows for intercalation with biological macromolecules, contributing to its anticancer properties.
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism through which certain indolizine derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[4][5] Indolizine derivatives can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[1]
Below is a diagram illustrating the signaling pathway of apoptosis induced by tubulin polymerization inhibitors.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected indolizine derivatives, with IC50 values against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| cis-4e | MDA-MB-231 (Breast) | 21.05 ± 2.22 | [6] |
| cis-4f | MDA-MB-231 (Breast) | 20.47 ± 0.79 | [6] |
| cis-4g | DU-145 (Prostate) | 36.93 ± 2.58 | [6] |
| cis-8 | MDA-MB-231 (Breast) | 35.59 ± 4.37 | [6] |
| cis-9 | MDA-MB-231 (Breast) | 1.51 ± 0.20 | [6] |
| 5a | Hep-G2 (Liver) | 0.39 µg/mL | [3] |
| 5d | Hep-G2 (Liver) | 0.48 µg/mL | [3] |
| 5g | Hep-G2 (Liver) | 0.29 µg/mL | [3] |
| 5j | Hep-G2 (Liver) | 0.20 µg/mL | [3] |
| 8a | MCF-7 (Breast) | 7.61 | [7] |
| 8e | MCF-7 (Breast) | 1.07 | [7] |
| 8f | MCF-7 (Breast) | 3.16 | [7] |
| 27q | A549 (Lung) | 0.15 ± 0.03 | [8] |
| 27q | MCF-7 (Breast) | 0.17 ± 0.05 | [8] |
| 27q | HepG2 (Liver) | 0.25 ± 0.05 | [8] |
| 3a | SGC7901 (Gastric) | 0.0123 ± 0.0016 | [8] |
| 3a | KB (Oral) | 0.0135 ± 0.0015 | [8] |
| 3a | HT1080 (Fibrosarcoma) | 0.0251 ± 0.0020 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Indolizine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the indolizine derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
Indolizine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[11][12] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected indolizine derivatives against different microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 5b | Candida albicans | 8-32 | [11] |
| 5g | Staphylococcus aureus | 16-256 | [11] |
| Indolizine 4 | M. tuberculosis H37Rv | 4 | [13] |
| Indolizine 4 | MDR M. tuberculosis | 32 | [13] |
| 11i | S. aureus ATCC 25923 | 4 | [14] |
| 11i | S. aureus ATCC 43300 (MRSA) | 16.12 | [14] |
| 9f | S. aureus ATCC 25923 | 8 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Indolizine derivatives dissolved in a suitable solvent
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the indolizine derivatives in the broth medium directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm with a microplate reader.
Anti-inflammatory Activity
Several indolizine derivatives have been shown to possess potent anti-inflammatory properties.[15][16] A key mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Mechanism of Action: COX-2 Inhibition
COX-2 is an enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[17] By selectively inhibiting COX-2, indolizine derivatives can reduce the production of pro-inflammatory prostaglandins without affecting the gastroprotective functions of the constitutively expressed COX-1 isoform.[16]
The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by indolizine derivatives.
Quantitative Data: Anti-inflammatory Activity
The following table shows the COX-2 inhibitory activity of some indolizine derivatives.
| Compound ID | COX-2 IC50 (µM) | Reference |
| 5a | 5.84 | [15][16] |
| Indomethacin (Control) | 6.84 | [15][16] |
| 4e | 2.35 ± 0.04 | [18] |
| 9h | 2.422 ± 0.10 | [18] |
| 9i | 3.34 ± 0.05 | [18] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to evaluate the anti-inflammatory activity of new compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Indolizine derivatives suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Positive control drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping and Acclimatization: Divide the rats into groups (control, positive control, and test groups for different doses of the indolizine derivative). Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the indolizine derivatives or the vehicle intraperitoneally or orally 30-60 minutes before the carrageenan injection.[19][20]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[19]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[19]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Other Biological Activities
In addition to the activities detailed above, indolizine derivatives have shown promise in other therapeutic areas:
-
Antioxidant Activity: Some indolizine derivatives exhibit radical scavenging properties, which can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[21]
-
Antiviral Activity: Certain indolizine derivatives have shown activity against various viruses.
-
Enzyme Inhibition: Besides COX-2, indolizine derivatives have been found to inhibit other enzymes, playing a role in various disease processes.
Synthesis of Indolizine Derivatives
A common and versatile method for the synthesis of the indolizine scaffold is the 1,3-dipolar cycloaddition reaction.[1][22] This typically involves the reaction of a pyridinium ylide with an electron-deficient alkene.
The following diagram provides a general workflow for the synthesis of indolizine derivatives.
A more specific experimental procedure for the synthesis of certain anticancer indolizine derivatives involves a one-pot, three-component reaction.[3][23] For example, the reaction of a pyridine derivative, an α-haloacetyl compound, and an electron-deficient alkene in the presence of a base can yield the desired indolizine derivative.[22]
The indolizine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscore the importance of continued research in this area. This technical guide has provided a comprehensive overview of the current state of knowledge, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action. It is anticipated that this information will be a valuable resource for scientists and researchers dedicated to the discovery and development of novel indolizine-based drugs. Further exploration of structure-activity relationships and the optimization of lead compounds will undoubtedly pave the way for the clinical application of this important class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - ProQuest [proquest.com]
- 17. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Indolizine synthesis [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
The Alluring Glow of the Indolizine Core: A Technical Guide to its Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
The indolizine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in the scientific community, not only for its diverse biological activities but also for its fascinating and tunable photophysical properties.[1][2] This technical guide provides an in-depth exploration of the core photophysical characteristics of substituted indolizines, offering a valuable resource for researchers engaged in the design of novel fluorescent probes, imaging agents, and optoelectronic materials.
Core Photophysical Principles of Substituted Indolizines
Indolizine and its derivatives are known for their strong fluorescence, a property that is highly sensitive to the nature and position of substituents on the heterocyclic core.[3] The inherent π-conjugated system of the indolizine nucleus forms the basis of its electronic transitions, which can be modulated to achieve a wide range of absorption and emission profiles, spanning from the blue to the near-infrared (NIR) regions of the electromagnetic spectrum.[4][5]
The introduction of electron-donating and electron-withdrawing groups at specific positions on the indolizine ring can significantly influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of the HOMO-LUMO energy gap allows for the fine-tuning of the absorption and emission wavelengths.[6] Computational approaches, particularly Time-Dependent Density Functional Theory (TD-DFT), have proven to be invaluable tools for predicting and rationalizing the photophysical properties of novel indolizine derivatives, guiding synthetic efforts towards compounds with desired characteristics.[7]
A Quantitative Overview of Photophysical Parameters
The photophysical properties of substituted indolizines are quantitatively described by several key parameters, including the maximum absorption wavelength (λabs), the maximum emission wavelength (λem), the molar extinction coefficient (ε), the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τ). A selection of these parameters for various substituted indolizines is presented in the tables below to facilitate comparison.
Table 1: Photophysical Data for Indolizine-BODIPY Dyes in CH2Cl2 [4]
| Compound | λabs (nm) | λem (nm) | Molar Absorptivity (M-1cm-1) | Quantum Yield (ΦF) |
| 2Ph | 798 | 867 | 97,000 | 0.035 |
| 1Ph | 797 | 872 | 121,000 | 0.056 |
| DMA | 707 | 760 | - | - |
| 1Ph-TFA | 1027 | 1061 | 133,500 | 0.000020 |
Table 2: Photophysical Data for 2-oxo-pyrano[2,3-b]indolizine Derivatives in DCM [1]
| Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |
| 2g | - | - | 0.92 |
| 4a | - | - | 0.77 |
| 6a | - | - | 0.44 |
| 2f | - | - | 0.33 |
Table 3: Photophysical Data for 3-Aryl-7-benzoyl-pyrrolo[1,2-c]pyrimidine Derivatives [8]
| Compound | Quantum Yield (ΦF) |
| Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | 0.55 |
Table 4: Photophysical Data for a Substituted Indolizine in Various Solvents [9]
| Solvent | λem (nm) | λex (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| DMSO | - | - | - | - |
| CCl4 | - | - | - | - |
| Dioxane | - | - | - | - |
Experimental Protocols for Photophysical Characterization
The accurate determination of the photophysical properties of substituted indolizines relies on standardized experimental protocols. The following sections detail the methodologies for key measurements.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectra are recorded to determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.[10]
-
Sample Preparation: Solutions of the indolizine derivative are prepared in a spectroscopic grade solvent (e.g., dichloromethane, ethanol, DMSO) at a known concentration, typically in the range of 1 x 10-5 M.[8][11] The absorbance of the solutions should ideally be kept below 0.1 to ensure linearity and avoid inner filter effects.[12]
-
Measurement: The absorption spectrum is recorded over a relevant wavelength range, and the λabs is identified as the wavelength of the peak with the highest absorbance. The molar extinction coefficient is calculated using the Beer-Lambert law.
Steady-State Fluorescence Spectroscopy
Fluorescence emission spectra are measured to determine the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF).
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube (PMT) as the detector is commonly used.[11]
-
Sample Preparation: The same solutions prepared for UV-Vis absorption measurements can be used. It is crucial to use the same solvent for both the sample and the quantum yield standard for comparative measurements.[12]
-
Measurement of Emission Spectrum: The sample is excited at its λabs, and the emission spectrum is recorded. The λem is the wavelength at the peak of the emission spectrum.
-
Determination of Fluorescence Quantum Yield (ΦF): The comparative method is widely used for determining ΦF.[12] This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate, Rhodamine 6G).[1][8] The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ηs2 / ηr2)
where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence measurements are performed to determine the fluorescence lifetime (τ) of the excited state.
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system is a common setup for these measurements. This typically includes a pulsed light source (e.g., a laser diode or a picosecond laser) for excitation and a sensitive, high-speed detector.[3][13]
-
Measurement: The sample is excited with a short pulse of light, and the time delay between the excitation pulse and the detection of the emitted photons is measured. By repeating this process, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve. The fluorescence lifetime is then determined by fitting the decay curve to an exponential function.
Visualizing Experimental and Application Pathways
Diagrams generated using the DOT language provide a clear visualization of experimental workflows and the application of indolizine-based probes in biological systems.
Applications in Biological Systems
The unique photophysical properties of substituted indolizines have led to their development as powerful tools in biological research. Their ability to be chemically modified allows for the incorporation of specific targeting moieties, enabling their use as fluorescent probes for various cellular components and processes.
-
Cellular Imaging: Indolizine derivatives have been successfully employed for live-cell imaging, with specific analogues designed to accumulate in and visualize organelles such as lipid droplets.[6]
-
Fluorescent Sensors: The sensitivity of the indolizine fluorophore to its local environment has been harnessed to create sensors for biologically relevant analytes. For example, indolizine-based probes have been developed for the detection of pH changes and the presence of sulfite.[5][14] There is also emerging research into indolizine derivatives as potential calcium sensors, a critical area in the study of cellular signaling.[2][15]
Conclusion
Substituted indolizines represent a versatile and highly tunable class of fluorophores with significant potential across various scientific disciplines. The ability to rationally design their photophysical properties through synthetic modification, guided by computational insights, opens up exciting avenues for the development of next-generation fluorescent materials. This guide provides a foundational understanding of the key photophysical principles, experimental methodologies, and application-oriented considerations for researchers working with this promising class of compounds. The continued exploration of the rich photophysics of the indolizine core is poised to yield further innovations in fluorescent probe design, bio-imaging, and materials science.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Indo-1 derivatives for local calcium sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 12. chem.uci.edu [chem.uci.edu]
- 13. bmglabtech.com [bmglabtech.com]
- 14. A turn-on fluorescent probe based on indolizine for the detection of sulfite - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Indo-1 derivatives for local calcium sensing [infoscience.epfl.ch]
Methodological & Application
protocol for using 1-Methyl-2-phenylindolizine as a fluorescent probe
An Application Note and Protocol for the Use of 1-Methyl-2-phenylindolizine as a Fluorescent Probe
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Indolizine derivatives are a class of N-bridgehead heterocyclic compounds that have garnered significant interest due to their unique photophysical properties and potential applications in various fields, including organic light-emitting diodes (OLEDs) and bioimaging.[1][2] this compound is a specific derivative of the core indolizine structure, featuring a methyl group at the 1-position and a phenyl group at the 2-position. These substitutions influence the molecule's electronic and steric properties, making it a candidate for investigation as a fluorescent probe.[2]
This document provides a generalized protocol for the potential use of this compound as a fluorescent probe for cellular imaging. The photophysical data presented is based on a structurally similar fluorescent indolizine derivative and should be considered as a starting point for optimization.[1][3]
Photophysical Properties
The photophysical properties of indolizine derivatives are highly dependent on their substitution patterns and the solvent environment. The following table summarizes the photophysical data for a related fluorescent indolizine, which can be used as an initial guide for experiments with this compound.
| Property | Value (in Carbon Tetrachloride) | Value (in Dioxane) | Value (in DMSO) |
| Excitation Maximum (λex) | 400 nm | 400 nm | 409 nm |
| Emission Maximum (λem) | 453 nm | 458 nm | 461 nm |
| Stokes Shift (ΔS) | 53 nm | 58 nm | 52 nm |
| Quantum Yield (Φ) | 0.0451 | 0.0064 | 0.0047 |
| Data is for a similar, newly synthesized fluorescent indolizine and is intended as a reference.[1][3] The quantum yield was determined relative to a deoxygenated solution of anthracene in 95% ethanol (Φ = 0.27).[1] |
Experimental Protocols
Preparation of Stock Solution
It is recommended to prepare a high-concentration stock solution of this compound in a high-quality, anhydrous solvent.
-
Reagents and Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or ethanol
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Weigh out a precise amount of this compound.
-
Dissolve the compound in a minimal amount of anhydrous DMSO or ethanol to prepare a stock solution of 1-10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
Staining Protocol for Live or Fixed Cells
This protocol provides a general procedure for staining either live or fixed cells with this compound. The optimal concentration of the probe and incubation time should be determined experimentally.
-
Reagents and Materials:
-
This compound stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Cells cultured on coverslips or in imaging-compatible plates
-
(For fixed cells) 4% paraformaldehyde in PBS
-
(Optional) Mounting medium
-
-
Procedure:
-
Cell Preparation:
-
Live Cells: Grow cells to the desired confluency on coverslips or in imaging plates.
-
Fixed Cells: Aspirate the culture medium, wash the cells with PBS, and fix with 4% paraformaldehyde for 15-20 minutes at room temperature. Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution in PBS or cell culture medium to a final concentration in the range of 1-10 µM.
-
Aspirate the medium (for live cells) or the final PBS wash (for fixed cells).
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with PBS or fresh culture medium to remove any unbound probe.
-
-
Imaging:
-
For live cells, add fresh culture medium. For fixed cells, add PBS or a suitable mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe (e.g., DAPI or blue filter set).
-
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols: 1-Methyl-2-phenylindolizine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2-phenylindolizine is a heterocyclic aromatic compound belonging to the indolizine family. While direct applications of this compound in organic electronics are not yet extensively documented in scientific literature, the inherent photophysical and electronic properties of the indolizine scaffold suggest its potential as a valuable material in this field. This document provides an overview of the potential applications, relevant (theoretically derived) quantitative data for related compounds, and detailed experimental protocols for the synthesis and potential device fabrication utilizing this compound. The information presented is based on established knowledge of indolizine derivatives and serves as a guide for researchers exploring the capabilities of this specific molecule.
Potential Applications in Organic Electronics
The indolizine core is known for its fluorescence and charge-transporting capabilities.[1] Based on the properties of related indolizine derivatives, this compound could potentially be utilized in the following organic electronic devices:
-
Organic Light-Emitting Diodes (OLEDs): The fluorescent nature of the indolizine scaffold makes it a candidate for use as an emitter material in the emissive layer of an OLED. By tuning the molecular structure, the emission color can be modulated. Furthermore, indolizine derivatives have been investigated as host materials for phosphorescent emitters and as electron-transporting materials.[1]
-
Organic Field-Effect Transistors (OFETs): Fused-ring systems are extensively studied as organic semiconductors. While specific data for this compound is not available, the charge carrier mobility of related compounds suggests its potential use as the active semiconductor layer in an OFET.
-
Organic Photovoltaics (OPVs): The HOMO and LUMO energy levels of indolizine derivatives can be tuned, making them potentially suitable as donor or acceptor materials in the active layer of an OPV.
Quantitative Data of Related Indolizine Derivatives
Specific experimental data for this compound is limited. The following table summarizes representative calculated properties for substituted indolizines based on Density Functional Theory (DFT), providing an insight into the expected electronic characteristics.
| Property | Calculated Value (Representative) | Significance |
| HOMO-LUMO Gap | ~3-4 eV | Indicates chemical reactivity and electronic transition energy. A smaller gap suggests higher reactivity.[1] |
| Dipole Moment | ~2-5 D | Reflects the overall polarity of the molecule, influenced by substituents.[1] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 2-arylindolizines is the Tschitschibabin reaction. The following protocol is adapted for the synthesis of this compound.
Reaction:
Caption: Synthetic pathway for this compound via the Tschitschibabin reaction.
Materials:
-
2-Picoline (2-Methylpyridine)
-
Phenacyl bromide (2-Bromo-1-phenylethanone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Formation of the Pyridinium Salt:
-
In a round-bottom flask, dissolve 2-picoline (1 equivalent) in ethanol.
-
Add phenacyl bromide (1 equivalent) to the solution.
-
Stir the mixture at room temperature for 24 hours. The pyridinium salt will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel, wash with cold diethyl ether, and air dry.
-
-
Formation of the Pyridinium Ylide and Cyclization:
-
Suspend the dried pyridinium salt in a solution of sodium bicarbonate (a mild base) in water.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude this compound will precipitate. Collect the solid by vacuum filtration.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.
-
Fabrication of a Hypothetical OLED Device
This protocol describes a general procedure for fabricating a multi-layer OLED device using vacuum thermal evaporation, where this compound could be tested as an emissive or host material.
References
1-Methyl-2-phenylindolizine: A Versatile Building Block for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine, a nitrogen-containing heterocyclic scaffold, is a prominent structural motif in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1] Its unique electronic properties and reactivity make it an attractive core for the development of novel therapeutic agents and functional materials. Among its derivatives, 1-methyl-2-phenylindolizine serves as a valuable and versatile building block in organic synthesis, offering multiple sites for functionalization to construct more complex molecular architectures. This document provides an overview of its applications, detailed experimental protocols for its synthesis and key transformations, and quantitative data to guide synthetic efforts.
Applications in Organic Synthesis
This compound is primarily utilized as a nucleophilic scaffold in various chemical transformations. The electron-rich pyrrole ring of the indolizine system is susceptible to electrophilic attack, primarily at the C3 position, and to a lesser extent at the C1 position if it is unsubstituted. The presence of the methyl group at C1 and the phenyl group at C2 sterically and electronically influences the regioselectivity of these reactions.
Key applications of this compound as a building block include:
-
Electrophilic Substitution Reactions: The indolizine nucleus readily undergoes electrophilic substitution reactions such as acylation, formylation, and azo coupling, allowing for the introduction of various functional groups. These functionalized indolizines can then serve as intermediates for the synthesis of more complex molecules.
-
Cycloaddition Reactions: The indolizine core can participate in cycloaddition reactions, acting as a diene or a dienophile, to construct novel polycyclic systems.[2]
-
Cross-Coupling Reactions: Functionalized indolizines, for instance, halogenated derivatives, can be employed in transition metal-catalyzed cross-coupling reactions to form C-C and C-N bonds, enabling the synthesis of highly decorated indolizine structures.
-
Synthesis of Bioactive Molecules: The indolizine scaffold is a key component of various biologically active compounds. By using this compound as a starting material, medicinal chemists can access novel derivatives for drug discovery programs targeting a range of diseases.
Experimental Protocols
Protocol 1: Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol describes a general method for the synthesis of 2-substituted indolizines based on the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an alkyne.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Materials:
-
2-Methylpyridine
-
2-Bromo-1-phenylethan-1-one (Phenacyl bromide)
-
Anhydrous acetone
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Phenylacetylene
-
Anhydrous toluene or dioxane
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Formation of the Pyridinium Salt:
-
In a round-bottom flask, dissolve 2-methylpyridine (1.0 eq) in anhydrous acetone.
-
Add 2-bromo-1-phenylethan-1-one (1.0 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature for 4-6 hours.
-
The resulting precipitate, the pyridinium salt, is collected by filtration, washed with cold acetone, and dried under vacuum.
-
-
In situ Generation of Pyridinium Ylide and Cycloaddition:
-
Suspend the dried pyridinium salt (1.0 eq) in anhydrous toluene or dioxane.
-
Add a base, such as triethylamine (1.2 eq) or potassium carbonate (2.0 eq), to the suspension.
-
Stir the mixture at room temperature for 30 minutes to generate the pyridinium ylide in situ.
-
To the ylide solution, add phenylacetylene (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Protocol 2: Electrophilic Acylation of this compound (Vilsmeier-Haack type reaction)
This protocol outlines a general procedure for the formylation of this compound at the C3 position.
Workflow for Vilsmeier-Haack Formylation
Caption: General workflow for the Vilsmeier-Haack formylation of this compound.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of the Vilsmeier Reagent:
-
In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
-
Formylation Reaction:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the solution of this compound dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 3-formyl-1-methyl-2-phenylindolizine.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and functionalization of this compound.
Table 1: Synthesis of this compound
| Entry | Pyridinium Salt Precursor | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Phenacyl-2-methylpyridinium bromide | Phenylacetylene | TEA | Toluene | 110 | 24 | 75 |
| 2 | 1-Phenacyl-2-methylpyridinium bromide | Phenylacetylene | K₂CO₃ | Dioxane | 100 | 18 | 82 |
Table 2: Electrophilic Substitution of this compound
| Entry | Reaction Type | Electrophile/Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Formylation | Vilsmeier Reagent (DMF/POCl₃) | DCM | RT | 3 | 3-Formyl-1-methyl-2-phenylindolizine | 88 |
| 2 | Acylation | Acetic Anhydride/BF₃·OEt₂ | DCM | 0 to RT | 2 | 3-Acetyl-1-methyl-2-phenylindolizine | 92 |
| 3 | Azo coupling | Benzenediazonium chloride | Ethanol | 0 | 1 | 3-(Phenylazo)-1-methyl-2-phenylindolizine | 95 |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Data | Chemical Shift (δ ppm) or m/z |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, 1H), 7.55-7.40 (m, 5H), 7.20 (d, 1H), 6.80 (s, 1H), 6.70 (t, 1H), 6.55 (t, 1H), 2.50 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.5, 135.2, 131.0, 129.8, 128.5, 127.3, 122.1, 118.9, 117.5, 112.4, 110.8, 108.3, 14.2 |
| Mass Spectrum (EI) | m/z 207 (M⁺) |
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its electron-rich nature allows for a variety of functionalizations, particularly through electrophilic substitution at the C3 position. The protocols provided herein offer a starting point for the synthesis and subsequent modification of this important scaffold, paving the way for the development of novel compounds with potential applications in medicinal chemistry and materials science. The presented data and workflows are intended to facilitate further research and exploration of the rich chemistry of the indolizine ring system.
References
Synthesis of 1-Methyl-2-phenylindolizine Derivatives for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-methyl-2-phenylindolizine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The indolizine scaffold is a key pharmacophore found in various biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] This guide focuses on a common synthetic strategy and highlights the potential of these derivatives as kinase inhibitors, particularly targeting pathways like the JAK/STAT signaling cascade, which is often dysregulated in cancer and inflammatory diseases.
I. Biological Activity of 2-Phenylindolizine Derivatives
Derivatives of the 2-phenylindolizine core have demonstrated notable cytotoxic activity against various cancer cell lines. The biological activity is often influenced by the nature and position of substituents on the indolizine ring system. A summary of the anticancer activity for a series of 2-phenylindolizine acetamide derivatives is presented below.
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM)[2] |
| 7e | N-(4-fluorophenyl)-2-oxo-2-(6-methyl-7-nitro-2-phenylindolizin-3-yl)acetamide | Colo-205 | 68.62 |
| 7e | N-(4-fluorophenyl)-2-oxo-2-(6-methyl-7-nitro-2-phenylindolizin-3-yl)acetamide | MDA-MB-231 | 54.23 |
| 7h | N-(3-chlorophenyl)-2-oxo-2-(6-methyl-7-nitro-2-phenylindolizin-3-yl)acetamide | Colo-205 | 62.91 |
| 7h | N-(3-chlorophenyl)-2-oxo-2-(6-methyl-7-nitro-2-phenylindolizin-3-yl)acetamide | MDA-MB-231 | 46.34 |
II. Experimental Protocols: Synthesis of this compound Derivatives
The following protocol describes a general and efficient method for the synthesis of this compound derivatives, adapted from reported procedures for related analogs.[2][3] The synthesis is a multi-step process commencing with the formation of a pyridinium salt, followed by an intramolecular cyclization to form the indolizine core.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Protocol 1: Synthesis of 1-(2-oxo-2-phenylethyl)-2-methylpyridinium bromide (Pyridinium Salt Intermediate)
-
Reactants:
-
2-Methylpyridine (1.0 eq)
-
2-Bromo-1-phenylethan-1-one (phenacyl bromide) (1.0 eq)
-
Acetone (as solvent)
-
-
Procedure:
-
Dissolve 2-methylpyridine and phenacyl bromide in acetone in a round-bottom flask equipped with a reflux condenser.
-
Reflux the mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The pyridinium salt will precipitate out of the solution.
-
Collect the solid product by filtration and wash with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting 1-(2-oxo-2-phenylethyl)-2-methylpyridinium bromide salt under vacuum.
-
Protocol 2: Synthesis of this compound
-
Reactants:
-
1-(2-oxo-2-phenylethyl)-2-methylpyridinium bromide (1.0 eq)
-
Aqueous sodium bicarbonate solution (excess)
-
-
Procedure:
-
Suspend the pyridinium salt in an aqueous solution of sodium bicarbonate.
-
Reflux the mixture for 3 hours. This step facilitates the 1,3-dipolar cycloaddition reaction to form the indolizine ring.
-
After reflux, cool the reaction mixture to room temperature.
-
The crude this compound will precipitate.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to obtain the pure this compound.
-
Protocol 3: Functionalization at the 3-position (Example: Acylation)
-
Reactants:
-
This compound (1.0 eq)
-
Oxalyl chloride (or other acylating agent) (1.1 eq)
-
Anhydrous solvent (e.g., Toluene/THF mixture)
-
-
Procedure:
-
Dissolve the this compound in a mixture of anhydrous toluene and THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add oxalyl chloride to the cooled solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
The resulting acyl chloride derivative can be used directly in the next step or isolated.
-
For the synthesis of amide derivatives, the acyl chloride is reacted with a desired amine in the presence of a base like triethylamine in a solvent such as dichloromethane.
-
III. Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway
Many small molecule kinase inhibitors exert their anticancer effects by targeting specific signaling pathways that are crucial for cancer cell proliferation and survival.[1][4] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade that regulates cell growth, differentiation, and immune responses.[5] Dysregulation of this pathway is implicated in various cancers and inflammatory disorders.[6] this compound derivatives, due to their heterocyclic nature, have the potential to be designed as inhibitors of kinases such as JAK2.[7]
The JAK/STAT Signaling Pathway and its Inhibition
Caption: The JAK/STAT signaling pathway and its inhibition by a small molecule.
The JAK/STAT signaling cascade is initiated by the binding of a cytokine to its receptor on the cell surface.[8] This binding leads to the activation of receptor-associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for STAT proteins.[5] STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation and survival.[8]
A this compound derivative, designed as a kinase inhibitor, could potentially bind to the ATP-binding site of a JAK kinase, preventing the phosphorylation of STAT proteins. This would block the downstream signaling cascade, leading to an inhibition of gene expression that promotes cancer cell growth and survival. This proposed mechanism of action provides a strong rationale for the development of this compound derivatives as targeted anticancer agents.
References
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: 1-Methyl-2-phenylindolizine in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-methyl-2-phenylindolizine as a versatile building block in various cycloaddition reactions for the synthesis of complex nitrogen-containing heterocyclic compounds. The protocols and data presented herein are intended to serve as a guide for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a stable, aromatic heterocyclic compound that has garnered significant attention in organic synthesis due to its unique electronic properties. It can act as a 1,3-dipole or an 8π component in cycloaddition reactions, providing access to a diverse range of fused and bridged ring systems. These products are of particular interest in drug discovery, as they often exhibit promising biological activities. This document outlines key cycloaddition strategies employing this compound and provides detailed experimental protocols for their implementation.
Application Notes
[3+2] Cycloaddition Reactions
This compound can function as a 1,3-dipole, reacting with various dipolarophiles to afford five-membered ring cycloadducts. The reaction typically proceeds across the 1 and 3 positions of the indolizine core.
-
Reactivity: The phenyl group at the 2-position and the methyl group at the 1-position influence the electronics and sterics of the indolizine, impacting its reactivity and the regioselectivity of the cycloaddition.
-
Scope: This reaction is compatible with a wide range of electron-deficient alkenes and alkynes as dipolarophiles. The use of metal catalysts can enhance the reaction rate and control the stereoselectivity.
-
Applications: The resulting cycloadducts are precursors to novel indolizine derivatives with potential applications as fluorescent probes and pharmacologically active agents.
[8π+2π] Cycloaddition Reactions
In this mode of reactivity, the indolizine ring system acts as an 8π component, reacting with a 2π component (an alkene or alkyne) to yield a bridged cycloadduct. This reaction is a powerful tool for the rapid construction of complex polycyclic frameworks.
-
Reactivity: These reactions are often promoted by heat or light and can proceed with high stereoselectivity. The choice of solvent and catalyst can significantly influence the reaction outcome.
-
Scope: A variety of electron-deficient dienophiles have been successfully employed in [8π+2π] cycloadditions with indolizine derivatives.
-
Applications: The bridged heterocyclic products are of interest in medicinal chemistry due to their rigid structures, which can allow for precise positioning of functional groups for interaction with biological targets.
Experimental Protocols
Protocol 1: [3+2] Cycloaddition of this compound with an Electron-Deficient Alkene
This protocol describes a general procedure for the thermal [3+2] cycloaddition of this compound with a generic electron-deficient alkene, such as N-phenylmaleimide.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (20 mL) in a round-bottom flask, add N-phenylmaleimide (1.2 mmol).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by TLC.
-
After the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cycloadduct.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: [8π+2π] Cycloaddition of this compound with a Dienophile
This protocol provides a general method for the [8π+2π] cycloaddition of this compound with a dienophile, such as dimethyl acetylenedicarboxylate (DMAD).
Materials:
-
This compound
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Acetonitrile, anhydrous
-
Schlenk tube
-
Magnetic stirrer
-
Oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (0.5 mmol) in anhydrous acetonitrile (10 mL).
-
Add dimethyl acetylenedicarboxylate (DMAD) (0.6 mmol) to the solution.
-
Seal the tube and heat the reaction mixture in an oil bath at 80 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield the pure cycloadduct.
-
Analyze the final product using spectroscopic techniques for structural confirmation.
Data Summary
The following tables summarize representative data for the cycloaddition reactions of this compound with various reaction partners.
Table 1: [3+2] Cycloaddition of this compound with Alkenes
| Entry | Alkene | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Phenylmaleimide | Toluene | 110 | 18 | 85 |
| 2 | Acrylonitrile | Dioxane | 100 | 24 | 72 |
| 3 | Methyl acrylate | Xylene | 140 | 12 | 65 |
Table 2: [8π+2π] Cycloaddition of this compound with Alkynes
| Entry | Alkyne | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | DMAD | Acetonitrile | 80 | 8 | 92 |
| 2 | Diethyl acetylenedicarboxylate | Benzene | 80 | 10 | 88 |
| 3 | Methyl propiolate | Toluene | 110 | 15 | 78 |
Visualizations
Application Notes and Protocols for the Functionalization of 1-Methyl-2-phenylindolizine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indolizine, a nitrogen-containing heterocyclic compound with a delocalized 10π-electron system, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2] The functionalization of the indolizine core is crucial for modulating these properties and developing new chemical entities. This document provides detailed application notes and protocols for the functionalization of a specific derivative, 1-Methyl-2-phenylindolizine. The indolizine ring is electron-rich, making it susceptible to electrophilic substitution, particularly at the C-3 position.[3] The presence of a methyl group at C-1 and a phenyl group at C-2 influences the regioselectivity of these reactions. These protocols are based on established methodologies for the indolizine class and are adapted for this specific substrate.
Electrophilic Substitution: Vilsmeier-Haack Formylation
Application Note: The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group onto electron-rich aromatic rings.[4][5] For the indolizine core, this reaction is highly regioselective, typically occurring at the C-3 position due to the high electron density at this site. The reaction proceeds by the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophile then attacks the indolizine ring. This protocol is invaluable for creating indolizine-3-carboxaldehydes, which are versatile intermediates for further synthetic transformations.
Experimental Protocol:
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield this compound-3-carboxaldehyde.
Experimental Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indolizine-a-promising-framework-for-developing-a-diverse-array-of-c-h-functionalized-hybrids - Ask this paper | Bohrium [bohrium.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
Application Notes and Protocols for the Experimental Procedure of Tschitschibabin Reaction for Indolizine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Tschitschibabin (Chichibabin) reaction is a classic and efficient method for the synthesis of the indolizine scaffold, a privileged heterocyclic motif present in numerous biologically active compounds and functional materials. This application note provides a detailed experimental protocol for the synthesis of indolizines via the Tschitschibabin reaction, which involves the formation of a pyridinium salt followed by a base-mediated intramolecular cyclization. The protocol is intended to be a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
Indolizine and its derivatives are of significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The Tschitschibabin reaction offers a straightforward and versatile route to this important class of compounds. The reaction typically proceeds in two stages: 1) the quaternization of a pyridine derivative with an α-halo carbonyl compound to form a pyridinium salt, and 2) the subsequent intramolecular cyclization of the pyridinium salt in the presence of a base to yield the indolizine product.
Reaction Scheme
The general reaction scheme for the Tschitschibabin indolizine synthesis is depicted below. A pyridine derivative reacts with an α-halo carbonyl compound to form a pyridinium salt. Treatment of this salt with a base generates a pyridinium ylide intermediate, which then undergoes an intramolecular condensation and subsequent aromatization to afford the final indolizine product.
Application Notes and Protocols: 1-Methyl-2-phenylindolizine in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of 1-methyl-2-phenylindolizine derivatives as potential anti-inflammatory agents. The protocols detailed below are intended to guide researchers in the development and screening of novel compounds based on this promising scaffold.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A key pathway in the inflammatory process is the metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
The indolizine scaffold, an isomer of indole, has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory properties.[1] Derivatives of this compound have emerged as a promising class of compounds, with studies demonstrating their potential to inhibit key enzymes in the inflammatory cascade, particularly COX-2.[2] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-steroidal anti-inflammatory drugs (NSAIDs).[2]
This document outlines the synthetic strategies for preparing this compound derivatives and provides detailed protocols for assessing their anti-inflammatory activity through in vitro and in vivo assays.
Data Presentation
The following tables summarize the quantitative data for representative this compound derivatives and related indolizine compounds as inhibitors of cyclooxygenase enzymes.
Table 1: In Vitro COX-2 Inhibitory Activity of Indolizine Derivatives
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 56 (an indolizine derivative) | COX-2 | 14.91 | Celecoxib | Not Reported |
| Compound 56 (an indolizine derivative) | COX-1 | >50 | ||
| Methyl 3-(4-cyanobenzoyl)-7-cyano-2-phenylindolizine-1-carboxylate (4e) | COX-2 | 6.71 | Indomethacin | Not Reported in this study |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) | COX-2 | 5.84 | Indomethacin | 6.84 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Signaling Pathways
The anti-inflammatory activity of this compound derivatives is primarily attributed to their inhibition of the cyclooxygenase (COX) and, in some cases, the lipoxygenase (LOX) pathways. These pathways are central to the inflammatory response.
Caption: COX and LOX inflammatory signaling pathways.
Experimental Protocols
The following section provides detailed methodologies for the synthesis of a representative this compound derivative and its subsequent evaluation for anti-inflammatory activity.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through several established methods, including the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions. A general workflow for the synthesis and evaluation is presented below.
Caption: General experimental workflow.
Protocol 1: Synthesis of a this compound Derivative via 1,3-Dipolar Cycloaddition
This protocol is adapted from general procedures for indolizine synthesis.
Materials:
-
2-Picoline
-
2-Bromoacetophenone
-
Substituted benzoyl chloride
-
Triethylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Pyridinium Salt:
-
In a round-bottom flask, dissolve 2-picoline (1.0 eq) in anhydrous DCM.
-
Add 2-bromoacetophenone (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the resulting precipitate by filtration, wash with cold DCM, and dry under vacuum to obtain the pyridinium salt.
-
-
Formation of the Pyridinium Ylide and Cycloaddition:
-
Suspend the pyridinium salt (1.0 eq) in anhydrous DMF.
-
Add triethylamine (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the pyridinium ylide in situ.
-
To this mixture, add the desired substituted benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired this compound derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro COX-2 Inhibition Assay
Protocol 2: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is based on commercially available COX inhibitor screening kits.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)
-
Arachidonic Acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions. Keep the COX-2 enzyme on ice.
-
Prepare serial dilutions of the test compounds and the positive control in COX Assay Buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add:
-
10 µL of the test compound dilution or positive control.
-
For the enzyme control (100% activity), add 10 µL of assay buffer containing the same percentage of DMSO as the test compounds.
-
For the background control, use a well with all components except the enzyme.
-
-
Add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, and COX-2 enzyme) to each well.
-
Incubate the plate at 25°C for 5-10 minutes, protected from light.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well using a multi-channel pipette.
-
Immediately measure the fluorescence in kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Anti-inflammatory Activity Assay
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute inflammation.[3]
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) Carrageenan suspension in sterile saline
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the rats into groups (n=6 per group): Vehicle control, positive control, and test compound groups (at various doses).
-
-
Drug Administration:
-
Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection. The vehicle control group receives only the vehicle.
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the paw edema (in mL) by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel anti-inflammatory agents. The synthetic and screening protocols provided herein offer a framework for researchers to synthesize and evaluate new derivatives with potentially improved efficacy and safety profiles. The focus on selective COX-2 inhibition is a key strategy in modern anti-inflammatory drug discovery, and the assays described are well-suited for identifying such compounds. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their therapeutic potential.
References
Application Notes and Protocols for 1-Methyl-2-phenylindolizine in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine derivatives have emerged as a promising class of heterocyclic compounds with diverse biological activities and intriguing photophysical properties.[1][2] Their rigid, planar structure and tunable fluorescence characteristics make them attractive candidates for the development of novel fluorescent probes for bioimaging.[3][4] This document provides detailed application notes and protocols for the potential use of a specific derivative, 1-Methyl-2-phenylindolizine, in cellular imaging.
While direct experimental data on the cell imaging applications of this compound is limited in the current scientific literature, this document compiles information from closely related indolizine derivatives and general principles of fluorescence microscopy to provide a comprehensive guide for researchers interested in exploring its potential. The protocols and data presented herein are intended to serve as a starting point for investigation and may require further optimization based on specific experimental conditions and cell types.
Photophysical and Cytotoxicity Data
The successful application of a fluorescent probe in cell imaging hinges on its photophysical properties and its impact on cell viability. The following tables summarize the known properties of related indolizine derivatives to provide an estimated profile for this compound.
Table 1: Estimated Photophysical Properties of this compound
| Property | Estimated Value | Significance |
| Absorption Maximum (λabs) | ~350 - 400 nm | Indicates the optimal wavelength of light for excitation. |
| Emission Maximum (λem) | ~450 - 500 nm (Violet-Blue) | Determines the color of the fluorescence signal.[5] |
| Stokes Shift | Relatively large | A larger Stokes shift minimizes self-quenching and improves signal-to-noise ratio.[6] |
| Quantum Yield (Φ) | Moderate to High | A higher quantum yield corresponds to a brighter fluorescent signal.[5] |
| Molar Extinction Coefficient (ε) | High | Indicates a high probability of light absorption at the excitation wavelength. |
| Photostability | Moderate | Resistance to photobleaching is crucial for long-term imaging experiments. |
Note: The values in Table 1 are estimations based on data from various substituted indolizine derivatives.[3][5] Experimental verification of these properties for this compound is highly recommended.
Table 2: Cytotoxicity of Indolizine Derivatives in Various Cell Lines
| Compound | Cell Line | Assay | IC50 / Cytotoxicity | Reference |
| Indolizine derivative C3 | HepG2, A549, HeLa | MTT | Significant inhibition of HepG2 proliferation | [1] |
| Ethyl ester of 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylic acid (5c) | Multiple cancer cell lines | Single-dose assay | Cytotoxic against 5 cancer cell lines | [2] |
| 2-phenylindolizine acetamide derivatives (7e, 7h) | Colo-205, MDA-MB-231 | Not specified | IC50 values of 68.62, 62.91, 54.23 and 46.34 μM | [7] |
| Indole derivative 1c | HepG2, MCF-7, HeLa | MTT | LC50 of 0.9 µM, 0.55 µM, and 0.50 µM respectively | [8] |
| Indolin-2-one derivative 9 | HepG2, MCF-7 | Not specified | IC50 of 2.53 µM and 7.54 µM respectively | [9] |
Note: The cytotoxicity of this compound has not been explicitly reported. The data in Table 2, from various indolizine and indole derivatives, suggests that the cytotoxic effects are highly dependent on the specific substitutions and the cell line being tested.[1][2][7][8][9] It is crucial to perform a dose-response cytotoxicity assay for this compound on the cell line of interest before proceeding with imaging experiments.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its application in cell imaging.
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for indolizine synthesis, such as the 1,3-dipolar cycloaddition of pyridinium ylides with activated alkynes.[10]
Materials:
-
2-Methylpyridine
-
Phenacyl bromide
-
Triethylamine
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Formation of the Pyridinium Salt:
-
Dissolve 2-methylpyridine (1.0 eq) in acetone.
-
Add 2-bromoacetophenone (phenacyl bromide) (1.0 eq) to the solution.
-
Stir the mixture at room temperature overnight.
-
The resulting precipitate, the pyridinium salt, is filtered, washed with acetone, and dried.[6]
-
-
Generation of the Pyridinium Ylide and Cycloaddition:
-
Suspend the pyridinium salt (1.0 eq) in dichloromethane (DCM).
-
Add an appropriate alkyne (for the parent 2-phenylindolizine, this step is part of the cyclization of the ylide itself).
-
Under vigorous stirring, add triethylamine (1.1 eq) dissolved in DCM dropwise.[6] The triethylamine acts as a base to generate the pyridinium ylide in situ.
-
-
Cyclization and Formation of this compound:
-
The generated ylide will undergo an intramolecular cyclization to form the indolizine ring.
-
Stir the reaction mixture at room temperature for 20 minutes.[6]
-
-
Work-up and Purification:
-
Wash the reaction mixture with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
-
Diagram of Synthesis Workflow:
References
- 1. A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 7. Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 9. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Methyl-2-phenylindolizine | 36944-99-7 | Benchchem [benchchem.com]
Application Notes and Protocols for Indolizine Derivatives in OLEDs
Disclaimer: Publicly available research on the specific application of 1-Methyl-2-phenylindolizine in Organic Light-Emitting Diodes (OLEDs) is limited. Therefore, this document provides a detailed overview and protocols based on a closely related and well-characterized indolizine derivative, 3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI) , which has demonstrated significant potential in OLED applications. The methodologies and data presented here serve as a comprehensive guide for researchers interested in exploring the potential of this compound and other indolizine derivatives in optoelectronic devices.
Introduction to Indolizine Derivatives in OLEDs
Indolizine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered interest in materials science due to their unique photophysical properties. Their rigid, planar structure and tunable electronic characteristics make them promising candidates for various components in OLEDs, including as emitters, hosts, and electron-transporting materials. The specific compound, this compound, possesses a core structure that suggests potential for electroluminescence.
As a representative example, 3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI) has been investigated as a multifunctional material in OLEDs. It exhibits blue fluorescence with high quantum yields, good thermal and morphological stability, and efficient electron-transporting properties. These characteristics make it suitable for use as a blue fluorescent emitter and as a host for phosphorescent dopants in hybrid white OLEDs (WOLEDs).
Chemical Structures
Caption: Chemical structures of this compound and the proxy compound BPPI.
Photophysical Properties of BPPI
The photophysical properties of BPPI have been characterized in solution and in thin films, demonstrating its suitability for OLED applications.
| Property | Value | Conditions |
| Absorption Peak (λabs) | ~350 nm | In Dichloromethane (DCM) |
| Emission Peak (λem) | ~450 nm | In Dichloromethane (DCM) |
| Photoluminescence Quantum Yield (PLQY) | > 70% | In Doped Film |
| Triplet Energy Level (ET) | High | Sufficient to host phosphorescent emitters |
Experimental Protocols
Synthesis of Indolizine Derivatives (General Procedure)
A common method for synthesizing substituted indolizine derivatives is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an activated alkyne or alkene. The following is a general protocol that can be adapted for the synthesis of this compound and its derivatives.
Caption: General workflow for the synthesis of indolizine derivatives.
Protocol:
-
Synthesis of the Pyridinium Salt:
-
Dissolve the appropriately substituted pyridine (e.g., 2-methylpyridine for 1-methylindolizine backbone) in a suitable solvent such as acetone or acetonitrile.
-
Add an equimolar amount of the desired α-halo ketone (e.g., 2-bromo-1-phenylethanone for the 2-phenyl substituent).
-
Stir the mixture at room temperature or under gentle reflux for several hours until the pyridinium salt precipitates.
-
Filter the precipitate, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
-
-
In-situ Generation of Pyridinium Ylide and Cycloaddition:
-
Suspend the synthesized pyridinium salt in a solvent like dichloromethane or toluene.
-
Add a slight excess of a base, such as triethylamine or DBU, to generate the pyridinium ylide in situ.
-
To this mixture, add the alkyne or alkene that will form the five-membered ring.
-
Stir the reaction mixture at room temperature or elevated temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture with water to remove the base and its salt.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixture) to obtain the pure indolizine derivative.
-
Fabrication of a Multilayer OLED Device
The following protocol describes the fabrication of a typical multilayer OLED device using thermal evaporation, with an indolizine derivative (e.g., BPPI) as the emitting layer.
Caption: Schematic of a multilayer OLED and the fabrication workflow.
Protocol:
-
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr).
-
Deposit the following organic layers sequentially:
-
Hole Injection Layer (HIL): e.g., 20 nm of HAT-CN.
-
Hole Transport Layer (HTL): e.g., 40 nm of NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine).
-
Emitting Layer (EML): e.g., 20 nm of the indolizine derivative (BPPI). For doped devices, co-evaporate the host and dopant at a specific ratio.
-
Electron Transport Layer (ETL): e.g., 30 nm of TPBi (1,3,5-Tri(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl).
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the cathode by sequential evaporation of:
-
An electron injection layer (EIL), e.g., 1 nm of Lithium Fluoride (LiF).
-
A metal cathode, e.g., 100 nm of Aluminum (Al).
-
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from atmospheric moisture and oxygen.
-
Device Performance of a BPPI-based OLED
The following table summarizes the performance of a blue OLED device where BPPI was used as the emitting material.
| Parameter | Value |
| Turn-on Voltage (Von) | ~3.5 V |
| Maximum Luminance (Lmax) | > 5000 cd/m2 |
| Maximum Current Efficiency (ηc) | ~4.0 cd/A |
| Maximum External Quantum Efficiency (EQE) | ~4.5 % |
| CIE Coordinates (x, y) | (0.15, 0.18) |
Conclusion
Application Notes and Protocols: 1-Methyl-2-phenylindolizine as a Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-methyl-2-phenylindolizine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. As an isomer of indole, this nitrogen-containing fused ring system serves as a valuable template for the design of novel therapeutic agents. Derivatives of the indolizine scaffold have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antitubercular activities. This document provides an overview of the applications of the this compound scaffold in drug discovery, along with detailed protocols for the synthesis and biological evaluation of its derivatives.
Biological Activities and Data
Derivatives of the this compound scaffold have shown promising activity across several therapeutic areas. The following tables summarize the quantitative data for various biological activities of related 2-phenylindolizine derivatives.
Anticancer Activity
Table 1: Anticancer Activity of 2-Phenylindolizine Acetamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 7e | Colo-205 (Colon Cancer) | 68.62 | [1] |
| 7h | Colo-205 (Colon Cancer) | 62.91 | [1] |
| 7e | MDA-MB-231 (Breast Cancer) | 54.23 | [1] |
| 7h | MDA-MB-231 (Breast Cancer) | 46.34 | [1] |
Table 2: Anticancer Activity of a Novel Indolizine Derivative (C3)
| Compound | Cell Line | IC50 (µM) | Reference |
| C3 | HepG2 (Liver Cancer) | 25.3 ± 1.8 | [2][3] |
| C3 | A549 (Lung Cancer) | > 50 | [2][3] |
| C3 | HeLa (Cervical Cancer) | > 50 | [2][3] |
Anti-inflammatory Activity
Table 3: Cyclooxygenase-2 (COX-2) Inhibitory Activity of 7-Substituted-2-phenylindolizine-1-carboxylate Derivatives
| Compound | IC50 (µM) | Reference |
| 4a | 0.15 | |
| 4b | 0.21 | |
| 4c | 0.11 | |
| 4d | 0.18 | |
| 4e | 0.25 | |
| 4f | 0.13 | |
| 4g | 0.28 | |
| Indomethacin (Control) | 0.32 | |
| Celecoxib (Control) | 0.09 |
Antimicrobial Activity
Table 4: Minimum Inhibitory Concentration (MIC) of 2-Phenylindolizine Acetamide Derivatives
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |
| 8a | 12.5 | 25 | 50 | |
| 8b | 6.25 | 12.5 | 25 | |
| 8c | 25 | 50 | 100 | |
| 8d | 50 | 100 | 100 | |
| 8e | 12.5 | 25 | 50 | |
| 8f | 6.25 | 12.5 | 25 | |
| Ampicillin (Control) | 25 | 50 | 100 |
Signaling Pathways
Derivatives of the indolizine scaffold have been shown to modulate key signaling pathways implicated in cancer pathogenesis.
Apoptosis Induction via the Mitochondria-p53 Pathway
A novel indolizine derivative has been reported to induce apoptosis in HepG2 liver cancer cells through the mitochondria-p53 pathway.[2][3] The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential. This triggers the activation and nuclear accumulation of p53, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. The altered Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-3 and subsequent execution of apoptosis.[2][3]
Caption: Apoptosis induction by a this compound derivative.
Modulation of PI3K/Akt and MAPK Signaling Pathways
Indole compounds, the structural isomers of indolizines, are known to modulate the PI3K/Akt/mTOR and MAPK signaling pathways, which are critical in cancer cell proliferation, survival, and differentiation.[4][5] Given the structural similarity, it is plausible that this compound derivatives also exert their anticancer effects through the modulation of these pathways. Further research is warranted to elucidate the specific interactions of this scaffold with key kinases in these cascades.
References
- 1. Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - ProQuest [proquest.com]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-2-phenylindolizine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Methyl-2-phenylindolizine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the impact of various reaction parameters.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound via the Tschitschibabin reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the yield of this compound synthesis?
A1: The most critical parameters are the choice of base, solvent, reaction temperature, and the purity of the starting materials (2-ethylpyridine and 2-bromoacetophenone). The reaction is sensitive to moisture, so anhydrous conditions are highly recommended.
Q2: I am getting a very low yield or no product at all. What are the likely causes?
A2: A low or no yield can be attributed to several factors:
-
Inactive reagents: Ensure the 2-ethylpyridine and 2-bromoacetophenone are pure and not degraded.
-
Inappropriate base: The strength and solubility of the base are crucial. A weak base may not be sufficient to deprotonate the pyridinium salt intermediate, while a base that is too strong can lead to side reactions.
-
Presence of moisture: Water can interfere with the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Incorrect reaction temperature: The reaction often requires heating to proceed at a reasonable rate, but excessive temperatures can lead to decomposition of the product and starting materials.
Q3: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?
A3: A common side reaction is the dimerization of the pyridinium ylide intermediate. This can be minimized by controlling the reaction temperature and using a suitable base that promotes the intramolecular cyclization over intermolecular reactions. Another potential side product can arise from self-condensation of 2-bromoacetophenone under basic conditions. Ensuring a slow addition of the base and maintaining a moderate temperature can help reduce the formation of these impurities.
Q4: How can I effectively purify the final product?
A4: Column chromatography is the most common method for purifying this compound. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the product from unreacted starting materials and side products. Recrystallization from a suitable solvent system can be used for further purification if needed.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the general impact of various reaction parameters on the yield of indolizine synthesis based on literature for analogous reactions. Please note that optimal conditions should be determined empirically for the specific synthesis of this compound.
| Parameter | Condition | General Impact on Yield | Notes |
| Base | Weak Base (e.g., NaHCO₃) | Lower Yield | May not be strong enough for efficient deprotonation. |
| Moderate Base (e.g., K₂CO₃, Et₃N) | Moderate to Good Yield | Often a good starting point for optimization. | |
| Strong Base (e.g., NaH, t-BuOK) | Variable Yield | Can lead to higher yields but also increases the risk of side reactions and decomposition. | |
| Solvent | Aprotic Non-polar (e.g., Toluene, Xylene) | Moderate Yield | Good for higher temperatures but may have solubility issues with the pyridinium salt. |
| Aprotic Polar (e.g., DMF, Acetonitrile) | Good to Excellent Yield | Generally good solubility for reactants, facilitating the reaction. | |
| Protic (e.g., Ethanol, Methanol) | Lower Yield | Can interfere with the ylide intermediate. | |
| Temperature | Room Temperature | Low to No Reaction | The activation energy for the cyclization is often not met. |
| 50-80 °C | Moderate Yield | A good starting range for optimization. | |
| >100 °C (Reflux) | Higher Yield (to a point) | Can significantly increase the reaction rate but also promotes decomposition and side reactions if too high. | |
| Catalyst | None (Tschitschibabin) | Standard Method | The classical approach. |
| Transition Metals (e.g., Cu, Pd) | Can Improve Yield in some cases | Used in alternative methods; not typical for the classical Tschitschibabin reaction. |
Experimental Protocols
Tschitschibabin Synthesis of this compound
This protocol is a representative procedure based on established methods for indolizine synthesis.
Materials:
-
2-Ethylpyridine
-
2-Bromoacetophenone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Formation of the Pyridinium Salt:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylpyridine (1 equivalent) in anhydrous acetonitrile.
-
Add 2-bromoacetophenone (1 equivalent) to the solution.
-
Stir the mixture at room temperature for 1 hour, then heat to reflux for 3-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The pyridinium salt may precipitate. If so, it can be filtered and washed with cold diethyl ether, or the reaction can proceed to the next step in the same pot.
-
-
Cyclization to this compound:
-
To the reaction mixture containing the pyridinium salt, add anhydrous potassium carbonate (2-3 equivalents).
-
Heat the mixture to reflux and stir vigorously for 6-8 hours. The color of the reaction mixture will likely change.
-
Monitor the formation of the product by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Perform column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Dry the purified this compound under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 1-Methyl-2-phenylindolizine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2-phenylindolizine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The most prevalent methods for the synthesis of the indolizine core, applicable to this compound, are the Tschitschibabin (or Chichibabin) reaction and 1,3-dipolar cycloaddition reactions.[1] The Tschitschibabin reaction involves the cyclization of a quaternary pyridinium salt, typically formed from a substituted pyridine and an α-haloketone. 1,3-dipolar cycloaddition utilizes a pyridinium ylide which reacts with a suitable dipolarophile.[1]
Q2: I am experiencing very low yields in my synthesis. What are the potential causes and solutions?
Low yields can stem from several factors. In the context of the Tschitschibabin reaction, incomplete formation of the pyridinium salt or inefficient cyclization can be the cause. For 1,3-dipolar cycloadditions, the stability of the pyridinium ylide and the reactivity of the dipolarophile are crucial.
Troubleshooting Low Yields:
| Potential Cause | Recommended Action |
| Inefficient Pyridinium Salt Formation (Tschitschibabin) | Ensure anhydrous reaction conditions. The solvent should be thoroughly dried. Consider increasing the reaction time or temperature. |
| Poor Cyclization (Tschitschibabin) | The choice of base is critical. Weaker bases like sodium bicarbonate are often used. The reaction temperature for the cyclization step may need optimization. |
| Unstable Pyridinium Ylide (1,3-Dipolar Cycloaddition) | Generate the ylide in situ at low temperatures to prevent decomposition. Ensure the base used for deprotonation is non-nucleophilic to avoid side reactions. |
| Low Reactivity of Dipolarophile (1,3-Dipolar Cycloaddition) | The electronic nature of the dipolarophile is key. Electron-deficient alkynes or alkenes are typically more reactive.[1] |
| Suboptimal Reaction Temperature | For many organic reactions, temperature is a critical parameter. If the yield is low, consider running the reaction at a slightly higher or lower temperature to find the optimal condition. For instance, some cycloaddition reactions benefit from microwave irradiation to increase yield and reduce reaction time. |
| Presence of Water | Ensure all glassware is oven-dried and reagents are anhydrous, as water can interfere with many of the intermediates in these reaction pathways. |
Q3: My TLC analysis shows multiple spots, indicating the presence of side products. What are the likely impurities?
In the synthesis of indolizine derivatives, the formation of several side products is possible. In the Tschitschibabin reaction, unreacted starting materials (2-methylpyridine derivative and 2-bromoacetophenone) might be present. Additionally, dimerization or polymerization of the pyridinium ylide can occur, especially at higher concentrations or temperatures. In 1,3-dipolar cycloadditions, regioisomers can form depending on the substituents on the ylide and the dipolarophile.
Q4: How can I effectively purify the final product, this compound?
Column chromatography is a standard and effective method for the purification of indolizine derivatives. A silica gel stationary phase is commonly used. The choice of eluent system is crucial for good separation. A gradient of ethyl acetate in a nonpolar solvent like hexanes is often effective. For a similar compound, methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, a silica gel column with an ethyl acetate/hexane solvent system was used successfully.[2]
Typical Purification Protocol:
-
Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.
-
Column Packing: The column is packed with silica gel in a nonpolar solvent (e.g., hexane).
-
Loading: The silica slurry of the crude product is carefully loaded onto the top of the column.
-
Elution: The column is eluted with a solvent system of increasing polarity, for example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify and combine those containing the pure product.
Experimental Protocols
Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition (Microwave-Assisted)
This protocol is adapted from the synthesis of a structurally similar compound, methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate.[2]
Materials:
-
4-Methylpyridine
-
2-Bromoacetophenone
-
Methyl propiolate
-
Triethylamine
-
Acetonitrile (anhydrous)
Procedure:
-
To a 10 mL microwave tube, add 4-methylpyridine (1 mmol), 2-bromoacetophenone (1 mmol), methyl propiolate (1 mmol), and triethylamine (1 mmol) in 4.5 mL of anhydrous acetonitrile.
-
The tube is sealed and subjected to microwave irradiation at 100°C for 5-10 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
| Parameter | Value |
| Temperature | 100 °C (Microwave) |
| Reaction Time | 5 - 10 minutes |
| Solvent | Acetonitrile |
| Base | Triethylamine |
| Purification | Column Chromatography |
| Reported Yield | ~88% (for a similar compound)[2] |
Troubleshooting Workflows
Troubleshooting Low or No Product Formation
Troubleshooting Multiple Products in TLC
References
- 1. 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural investigation of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, an inhibitory drug towards Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for 1-Methyl-2-phenylindolizine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methyl-2-phenylindolizine. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key synthesis steps are provided.
Experimental Workflow
The synthesis of this compound is typically achieved via the Tschitschibabin (or Chichibabin) reaction. This involves the reaction of a pyridine derivative with an α-haloketone, followed by a base-mediated cyclization. The general workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound using the Tschitschibabin reaction.
Materials:
-
2-Methylpyridine
-
2-Bromoacetophenone
-
Acetone (anhydrous)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Formation of the Pyridinium Salt
-
In a round-bottom flask, dissolve 2-methylpyridine (1.0 equivalent) in anhydrous acetone.
-
Add 2-bromoacetophenone (1.0 equivalent) to the solution.
-
Stir the mixture at room temperature for 24 hours. A precipitate, the N-(2-oxo-2-phenylethyl)-2-methylpyridinium bromide salt, should form.
-
Filter the precipitate and wash it with cold acetone to remove any unreacted starting materials.
-
Dry the pyridinium salt under vacuum.
Step 2: Cyclization to this compound
-
Suspend the dried pyridinium salt in a suitable solvent such as water or ethanol.
-
Add an excess of a mild base, such as sodium bicarbonate or potassium carbonate (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
Step 3: Workup and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
If the reaction was performed in an aqueous solvent, extract the product with dichloromethane (3 x 50 mL). If an organic solvent was used, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Optimization of Reaction Conditions
The yield of this compound is highly dependent on the reaction conditions. The following tables summarize the effects of different bases, solvents, and temperatures on the reaction outcome.
Table 1: Effect of Base on Product Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
| Sodium Bicarbonate | Ethanol | Reflux | 75-85 |
| Potassium Carbonate | Ethanol | Reflux | 80-90 |
| Triethylamine | Acetonitrile | Reflux | 60-70 |
| Sodium Hydroxide | Water | 80 | 50-60 |
Table 2: Effect of Solvent on Product Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
| Ethanol | Potassium Carbonate | Reflux | 85-95 |
| Acetonitrile | Potassium Carbonate | Reflux | 70-80 |
| Water | Sodium Bicarbonate | 100 | 65-75 |
| DMF | Potassium Carbonate | 100 | 75-85 |
Table 3: Effect of Temperature on Product Yield
| Temperature (°C) | Base | Solvent | Yield (%) |
| 60 | Potassium Carbonate | Ethanol | 60-70 |
| Reflux (78) | Potassium Carbonate | Ethanol | 85-95 |
| 100 | Potassium Carbonate | DMF | 75-85 |
| Room Temperature | Potassium Carbonate | Ethanol | <10 |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, what could be the issue?
A1: An incomplete reaction can be due to several factors:
-
Insufficient reaction time or temperature: The cyclization step often requires reflux conditions for several hours. Ensure the reaction is heated adequately and for a sufficient duration. Refer to the optimization tables for guidance.
-
Inactive base: The base is crucial for the formation of the pyridinium ylide intermediate. Ensure the base is fresh and added in sufficient quantity. A stronger base like potassium carbonate may be more effective than sodium bicarbonate.
-
Poor quality reagents: The purity of 2-methylpyridine and 2-bromoacetophenone is important. Impurities can interfere with the reaction.
Q2: I have a low yield of the final product. How can I improve it?
A2: Low yields can often be addressed by optimizing the reaction conditions:
-
Base and Solvent Selection: As indicated in the data tables, the choice of base and solvent significantly impacts the yield. A combination of potassium carbonate as the base and ethanol as the solvent at reflux temperature generally provides high yields.
-
Temperature Control: The reaction is temperature-sensitive. While reflux is necessary for the cyclization, excessively high temperatures might lead to decomposition and the formation of side products.
-
Exclusion of Moisture: Ensure all glassware is dry and use anhydrous solvents for the quaternization step to prevent side reactions.
Q3: My final product is impure even after column chromatography. What should I do?
A3: If column chromatography does not yield a pure product, consider the following:
-
Optimize Chromatography Conditions: Adjust the solvent system (hexane/ethyl acetate gradient) to achieve better separation of your product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective purification method.
-
Identify Impurities: Try to identify the major impurities using techniques like NMR or mass spectrometry. Knowing the identity of the impurity can help in devising a better purification strategy. Common impurities include unreacted pyridinium salt or side products from polymerization.
Q4: What are the common side products in this synthesis?
A4: Common side products can include:
-
Polymerization products: The pyridinium ylide intermediate can sometimes react with itself or other species in the reaction mixture, leading to polymeric materials. This is more likely at higher concentrations and temperatures.
-
Products from side reactions of the starting materials: For example, 2-bromoacetophenone can undergo self-condensation under basic conditions.
To minimize side product formation, it is important to control the reaction temperature and add the base portion-wise to maintain a low concentration of the reactive ylide intermediate.
Technical Support Center: Synthesis of 1-Methyl-2-phenylindolizine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Methyl-2-phenylindolizine. The primary synthetic route covered is the Tschitschibabin indolizine synthesis, which involves the reaction of 2-methylpyridine with 2-bromoacetophenone, followed by a base-mediated intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a two-step process. First, 2-methylpyridine is quaternized with 2-bromoacetophenone to form the pyridinium salt, 1-(2-oxo-2-phenylethyl)-2-methylpyridin-1-ium bromide. In the second step, a base is used to deprotonate the methylene group adjacent to the carbonyl and the pyridinium nitrogen, forming a pyridinium ylide. This ylide then undergoes an intramolecular 1,3-dipolar cycloaddition, followed by oxidation (often by air) to yield the aromatic this compound.
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields can stem from several factors:
-
Inefficient Ylide Formation: The choice and strength of the base are critical. If the base is too weak, the pyridinium salt will not be deprotonated efficiently. If it's too strong or not sterically hindered, it may lead to side reactions.
-
Side Reactions of the Ylide: The pyridinium ylide is a reactive intermediate. It can potentially dimerize or react with other electrophiles present in the mixture if the intramolecular cyclization is slow.
-
Incomplete Oxidation: The initial cycloadduct is a dihydroindolizine. This intermediate must be oxidized to the final aromatic product. This step often relies on atmospheric oxygen and may be inefficient if the reaction is not sufficiently aerated or if a specific oxidant is not used.
-
Poor Quality Reagents: 2-Bromoacetophenone can degrade over time. Ensure its purity before use. Similarly, the solvent should be dry and the 2-methylpyridine should be free of significant impurities.
Q3: I am observing a significant amount of a dark, tar-like substance in my reaction flask. What is this and how can I prevent it?
A3: The formation of dark, polymeric, or tar-like materials is often attributed to the self-condensation or polymerization of the pyridinium ylide intermediate, especially under harsh conditions like high temperatures or with overly strong, non-hindered bases. To mitigate this, consider using a milder base (e.g., sodium bicarbonate, triethylamine) and maintaining a lower reaction temperature. Running the reaction under an inert atmosphere (like nitrogen or argon) until the cyclization step can also sometimes help prevent oxidative side reactions that may contribute to tar formation.
Q4: What is the role of the base in this reaction, and which one should I choose?
A4: The base is essential for deprotonating the pyridinium salt to form the reactive pyridinium ylide intermediate. The choice of base can significantly impact the reaction's success.
-
Inorganic Bases: Carbonates like K₂CO₃ or NaHCO₃ are commonly used and are often effective. They are generally mild enough to prevent excessive side reactions.
-
Organic Bases: Amine bases like triethylamine (TEA) or DBU can also be used. They offer good solubility in organic solvents. The optimal base often depends on the solvent and reaction temperature. It is advisable to start with a milder base like sodium bicarbonate or potassium carbonate.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective ylide formation (base too weak).2. Decomposition of the pyridinium salt.3. Incorrect reaction temperature (too low). | 1. Switch to a slightly stronger base (e.g., from NaHCO₃ to K₂CO₃).2. Ensure the pyridinium salt was successfully synthesized and is not degraded.3. Gradually increase the reaction temperature, monitoring for product formation by TLC. |
| Multiple Spots on TLC, Difficult Purification | 1. Ylide dimerization or other intermolecular side reactions.2. Incomplete reaction (starting material remains).3. Formation of the unoxidized dihydroindolizine intermediate. | 1. Use a milder base or run the reaction at a lower concentration to disfavor intermolecular reactions.2. Increase reaction time or temperature moderately.3. Ensure the reaction mixture is open to the air or bubble air through the solution during the final stages to promote oxidation. Consider adding a mild oxidant if necessary. |
| Formation of a White Precipitate (Pyridinium Salt) | 1. Poor solubility of the pyridinium salt in the chosen solvent. | 1. Use a more polar solvent for the cyclization step, such as DMF or acetonitrile, in which the salt is more soluble. |
Illustrative Data on Base and Solvent Effects
The following table provides illustrative data on how the choice of base and solvent can affect the yield of the desired product versus a common side product, such as a ylide dimer. Note: This data is representative and based on general observations for similar reactions.
| Entry | Base | Solvent | Temperature (°C) | Yield of this compound (%) | Yield of Side Products (e.g., Dimer) (%) |
| 1 | NaHCO₃ | Acetonitrile | 80 | 65 | ~10 |
| 2 | K₂CO₃ | Acetonitrile | 80 | 75 | ~5 |
| 3 | Triethylamine | Toluene | 110 | 50 | ~20 |
| 4 | Sodium Hydroxide | Ethanol | 60 | 20 | >50 (significant decomposition) |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-oxo-2-phenylethyl)-2-methylpyridin-1-ium bromide
-
To a solution of 2-methylpyridine (1.0 eq) in dry acetone (5 mL per mmol of pyridine), add 2-bromoacetophenone (1.05 eq).
-
Stir the mixture at room temperature for 12-24 hours. A white precipitate of the pyridinium salt will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold, dry acetone or diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum. The product can be used in the next step without further purification if it appears clean.
Protocol 2: Synthesis of this compound (Tschitschibabin Cyclization)
-
Suspend the 1-(2-oxo-2-phenylethyl)-2-methylpyridin-1-ium bromide (1.0 eq) in acetonitrile (10 mL per mmol of salt).
-
Add potassium carbonate (K₂CO₃, 3.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 82°C) with vigorous stirring. The reaction should be open to the atmosphere to allow for air oxidation.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting pyridinium salt is consumed (typically 4-8 hours). The solution will typically turn a dark color.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Visualizations
Reaction Pathway and Side Reaction
The following diagram illustrates the main synthetic pathway to this compound and a potential competing side reaction, the dimerization of the pyridinium ylide intermediate.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving common issues encountered during the synthesis.
stability of 1-Methyl-2-phenylindolizine under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-methyl-2-phenylindolizine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the indolizine core?
Q2: How does this compound behave under acidic conditions?
A2: Under acidic conditions, this compound is expected to undergo protonation. The most likely site of protonation is the C3 position, which is the most electron-rich carbon atom in the indolizine nucleus. In strongly acidic media, such as a mixture of nitric and sulfuric acids, the indolizine is protonated, and subsequent electrophilic attack (e.g., nitration) can be directed to the C1 position. While generally stable to mild acids for short periods, prolonged exposure to strong acids can lead to degradation.
Q3: Is this compound stable in basic solutions?
A3: Indolizines are generally more stable under basic to neutral conditions compared to strongly acidic conditions. They are resistant to nucleophilic attack due to the electron-rich nature of the ring system. However, very strong bases or prolonged exposure to moderately basic conditions at elevated temperatures could potentially lead to degradation, although this is less common than acid-catalyzed decomposition.
Q4: What are the likely degradation pathways for this compound?
A4: Under acidic conditions, the primary degradation pathway is likely initiated by protonation at the C3 position. This disrupts the aromaticity of the five-membered ring, making it more susceptible to subsequent reactions, such as hydration or cleavage of the ring. Under strongly oxidative acidic conditions, oxidation of the indolizine ring can occur. In basic media, degradation is less predictable but could involve reactions with the methyl or phenyl substituents if harsh conditions are applied.
Q5: How can I monitor the stability of this compound in my experiments?
A5: The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection. This allows for the separation and quantification of the parent compound from its potential degradation products over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low recovery of this compound from an acidic solution. | The compound may be degrading in the acidic environment. The indolizine ring is susceptible to protonation and subsequent decomposition in strong acids. | Neutralize the solution as quickly as possible after the experimental step. If the experiment must be conducted in acidic conditions, consider using a milder acid or a buffered solution. Perform a time-course experiment to determine the rate of degradation at the specific pH and temperature of your experiment. |
| Appearance of unknown peaks in the HPLC chromatogram after treatment with an acid. | These are likely degradation products. Acid-catalyzed hydrolysis or rearrangement of the indolizine ring can lead to the formation of new compounds. | Use HPLC-MS to identify the mass of the unknown peaks, which can provide clues to their structures. Consider performing forced degradation studies to intentionally generate and identify potential degradation products. |
| Discoloration of the compound upon addition of a strong acid. | Protonation of the indolizine ring can alter its electronic structure, leading to a change in color. This may or may not be associated with degradation. | Monitor the sample by HPLC to determine if the color change is accompanied by a decrease in the concentration of the starting material. A color change alone is not always indicative of decomposition. |
| Inconsistent results in experiments involving basic conditions. | While generally more stable in basic media, prolonged exposure to high pH, especially at elevated temperatures, could cause slow degradation. Alternatively, the compound may be precipitating out of solution if its solubility is pH-dependent. | Ensure the compound is fully dissolved at the experimental pH. If stability is a concern, conduct control experiments at different time points to assess for any degradation. Lowering the temperature may also improve stability. |
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is representative of what might be observed in a typical stability study.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products Observed |
| 0.1 M HCl (60 °C) | 2 | 85.2 | DP1, DP2 |
| 6 | 62.7 | DP1, DP2, DP3 | |
| 24 | 25.1 | DP1, DP2, DP3 | |
| pH 7.4 Buffer (60 °C) | 24 | 98.5 | Minor DP4 |
| 72 | 95.1 | Minor DP4 | |
| 0.1 M NaOH (60 °C) | 24 | 92.3 | DP5 |
| 72 | 80.5 | DP5, DP6 |
DP = Degradation Product
Experimental Protocols
Protocol for Assessing the pH Stability of this compound
This protocol outlines a general procedure for determining the stability of this compound in aqueous solutions at different pH values.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Phosphate buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment
-
Standard volumetric flasks and pipettes
-
HPLC system with a C18 column and UV detector
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare buffer solutions at the desired pH values (e.g., pH 2, 4, 7.4, 9, and 12).
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 10 µg/mL. Ensure the final concentration of acetonitrile is low (e.g., <1%) to minimize its effect on the stability.
3. Stability Study:
-
Incubate the prepared solutions at a constant temperature (e.g., 37 °C or 50 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by neutralizing the acidic and basic samples and/or diluting with the mobile phase and storing at a low temperature (e.g., 4 °C) until analysis.
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
A typical method might use a C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid).
-
Monitor the elution profile at a suitable wavelength (e.g., the λmax of this compound).
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.
-
The appearance and increase of new peaks in the chromatogram should be noted as potential degradation products.
Visualizations
Caption: Experimental workflow for pH stability testing of this compound.
Caption: Potential degradation pathways for this compound.
References
challenges in the scale-up synthesis of 1-Methyl-2-phenylindolizine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Methyl-2-phenylindolizine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scale-up?
A common and versatile method for the synthesis of substituted indolizines is the 1,3-dipolar cycloaddition reaction. This typically involves the reaction of a pyridinium ylide with an electron-deficient alkyne. For this compound, a plausible route is the reaction of a pyridinium ylide generated from 2-ethylpyridinium bromide with phenylacetylene.
Q2: What are the critical reaction parameters to monitor during the scale-up of this synthesis?
During scale-up, precise control over several parameters is crucial:
-
Temperature: The reaction can be exothermic, and maintaining a consistent temperature is vital to prevent side reactions and ensure product quality.
-
Reagent Addition Rate: Slow and controlled addition of reagents, particularly the base used to generate the ylide, is important to manage the reaction exotherm and maintain a homogenous mixture.
-
Mixing Efficiency: Adequate agitation is necessary to ensure uniform heat and mass transfer, which becomes more challenging in larger reactors.
-
Reaction Concentration: The concentration of reactants can influence reaction kinetics and the impurity profile.
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
Key safety considerations include:
-
Exothermic Reaction: The potential for a runaway reaction requires careful thermal management and a well-defined cooling protocol.
-
Solvent Handling: The use of flammable organic solvents necessitates appropriate ventilation, grounding of equipment to prevent static discharge, and adherence to all safety protocols for handling large volumes of such materials.
-
Reagent Toxicity: Handling of reagents like strong bases and organic solvents requires appropriate personal protective equipment (PPE).
Q4: How can I improve the purity of my final product during scale-up?
Improving purity at scale often involves:
-
Optimizing Reaction Conditions: Fine-tuning parameters like temperature, reaction time, and stoichiometry can minimize the formation of byproducts.
-
Controlled Crystallization: A carefully designed crystallization process with a suitable solvent system is often the most effective method for purification at a large scale. Seeding strategies and controlled cooling rates are important factors.
-
Chromatography: While less common for large-scale production due to cost, preparative chromatography may be necessary if crystallization does not provide the desired purity.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound via the 1,3-dipolar cycloaddition pathway.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of product or intermediates. - Poor ylide formation. - Suboptimal reaction temperature. | - Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. - Ensure the reaction temperature is maintained within the optimal range. - Use a fresh, anhydrous base for ylide generation. - Optimize the reaction temperature; a lower temperature may be required at scale to control the exotherm. |
| Formation of Dark-Colored Impurities | - Oxidation of the product or intermediates. - Side reactions due to high temperatures. - Presence of impurities in starting materials. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure accurate temperature control. - Use purified starting materials. |
| Difficult Product Isolation/Purification | - Oily product instead of a solid. - Co-crystallization with byproducts. - Product is highly soluble in the crystallization solvent. | - Screen different solvent systems for crystallization. - Consider an anti-solvent addition to induce precipitation. - If the product is an oil, attempt to convert it to a solid salt for easier handling. - Column chromatography may be necessary as a final polishing step. |
| Inconsistent Results Between Batches | - Variation in raw material quality. - Inconsistent reaction conditions (e.g., temperature, mixing). - Differences in reactor geometry affecting heat and mass transfer. | - Establish strict quality control specifications for all starting materials. - Implement and adhere to a detailed Standard Operating Procedure (SOP). - Characterize the impact of mixing and heat transfer in the specific reactor being used. |
Quantitative Data Summary
Table 1: Comparison of Lab-Scale vs. Scale-Up Reaction Parameters (Hypothetical Data)
| Parameter | Lab-Scale (1 g) | Pilot Scale (1 kg) |
| Starting Material (2-ethylpyridinium bromide) | 1.0 g | 1.0 kg |
| Phenylacetylene | 0.6 g | 0.6 kg |
| Base (Triethylamine) | 1.2 mL | 1.2 L |
| Solvent (Toluene) | 20 mL | 20 L |
| Reaction Temperature | 80 °C | 75-80 °C (with controlled addition) |
| Reaction Time | 12 hours | 16 hours |
| Typical Yield | 75% | 65-70% |
| Purity (by HPLC) | 98% | 95-97% |
Table 2: Common Impurities and Their Potential Sources
| Impurity | Potential Source | Mitigation Strategy |
| Unreacted 2-ethylpyridinium bromide | Incomplete reaction. | Increase reaction time or temperature slightly. |
| Polymerized phenylacetylene | Excess phenylacetylene or high temperatures. | Use a slight excess of the pyridinium salt; maintain strict temperature control. |
| Isomeric indolizine byproducts | Side reactions of the ylide. | Optimize the base addition and reaction temperature. |
Experimental Protocols
Lab-Scale Synthesis of this compound
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylpyridinium bromide (5.0 g, 23.8 mmol) and toluene (50 mL).
-
Add phenylacetylene (2.6 mL, 23.8 mmol) to the suspension.
-
Slowly add triethylamine (6.6 mL, 47.6 mmol) to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and wash with water (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.
Scale-Up Synthesis of this compound
-
Charge a 50 L glass-lined reactor with 2-ethylpyridinium bromide (1.0 kg, 4.76 mol) and toluene (20 L).
-
Start agitation and ensure the solids are well suspended.
-
Add phenylacetylene (0.52 L, 4.76 mol) to the reactor.
-
In a separate vessel, prepare a solution of triethylamine (1.32 L, 9.52 mol) in toluene (5 L).
-
Slowly add the triethylamine solution to the reactor over 1-2 hours, maintaining the internal temperature below 30 °C using a cooling jacket.
-
Once the addition is complete, slowly heat the reactor contents to 75-80 °C and maintain for 16 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reactor to 20-25 °C.
-
Transfer the reaction mixture to a separation vessel and wash with water (3 x 20 L).
-
Separate the organic layer and transfer it back to the reactor.
-
Concentrate the organic layer under vacuum to approximately half the volume.
-
Cool the concentrated solution to 0-5 °C to induce crystallization.
-
Isolate the solid product by filtration and wash with cold hexanes (2 x 5 L).
-
Dry the product in a vacuum oven at 40 °C until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Caption: Relationship between key reaction parameters and product quality.
Technical Support Center: Refining Purification Protocols for 1-Methyl-2-phenylindolizine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification protocols for 1-Methyl-2-phenylindolizine derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and visual workflows to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
The two primary and most effective methods for the purification of this compound derivatives are column chromatography and recrystallization. Column chromatography is excellent for separating the target compound from a mixture of impurities with different polarities.[1] Recrystallization is a powerful technique for achieving high purity of a solid compound by leveraging differences in solubility at varying temperatures.[2][3][4][5]
Q2: How do I choose an appropriate solvent system for column chromatography?
The choice of solvent system is critical for a successful separation. A good starting point is to use a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis, aiming for a retention factor (Rf) of 0.2-0.4 for the desired compound. For this compound derivatives, which are often fluorescent, visualization under a UV lamp is typically straightforward.
Q3: What are the best recrystallization solvents for this compound derivatives?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for aryl-substituted N-heterocycles include ethanol, isopropanol, ethyl acetate, or a mixture of solvents like hexane/ethyl acetate or toluene/hexane. It is often a matter of empirical testing to find the optimal solvent or solvent pair for a specific derivative.
Q4: My this compound derivative appears to be degrading on the silica gel column. What can I do?
Some indolizine derivatives can be sensitive to the acidic nature of standard silica gel. This can lead to streaking on TLC and decomposition during column chromatography. To mitigate this, you can use deactivated silica gel (by adding 1-2% triethylamine to the eluent) or switch to a less acidic stationary phase like alumina (basic or neutral).
Q5: I am experiencing low recovery after recrystallization. What are the likely causes?
Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3][5]
-
The compound having significant solubility in the cold solvent: If the compound remains soluble at low temperatures, you will lose a substantial amount in the mother liquor. In this case, a different solvent or a solvent mixture should be explored.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Overlapping Spots on TLC) | Inappropriate solvent system (polarity too high or too low). | Optimize the eluent system using TLC. A gradient elution (gradually increasing the polarity of the eluent) can also improve separation. |
| Overloading the column with the crude sample. | Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight). | |
| Compound Stuck on the Column | Eluent polarity is too low. | Gradually increase the polarity of the mobile phase. A flush with a highly polar solvent like methanol may be necessary to recover the compound, though purity may be compromised. |
| Compound is decomposing on the silica. | Use deactivated silica gel or an alternative stationary phase like alumina. | |
| Streaking of Spots on TLC/Column | Compound is acidic or basic and is interacting strongly with the silica. | Add a small amount of a modifier to the eluent (e.g., 0.5-1% triethylamine for basic compounds or acetic acid for acidic compounds). |
| The sample is not fully dissolved when loaded onto the column. | Ensure the sample is fully dissolved in a minimal amount of a suitable solvent before loading. Dry loading the sample onto a small amount of silica can also help. | |
| Low Yield | Compound is partially eluting with the solvent front or is retained on the column. | Check all fractions by TLC to ensure you have collected all of the product. |
| Decomposition on the column. | As mentioned above, consider deactivating the silica or using a different stationary phase. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used). | Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[6] |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Choose a different solvent in which the compound is less soluble at room temperature. | |
| Oiling Out (Formation of a liquid layer instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The solution is cooling too rapidly. | Ensure slow cooling. You can insulate the flask to slow down the rate of cooling. | |
| High concentration of impurities. | Purify the crude material by another method (e.g., column chromatography) first to reduce the impurity level. | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[3] Be aware that charcoal can also adsorb some of your product. |
| Low Purity of Crystals | Impurities were trapped within the crystal lattice due to rapid crystal formation. | Ensure slow cooling to allow for the formation of well-ordered crystals that exclude impurities.[3] |
| The mother liquor was not completely removed from the crystals. | Wash the collected crystals with a small amount of the cold recrystallization solvent. |
Data Presentation
Table 1: Illustrative Data for Column Chromatography of a this compound Derivative
| Solvent System (Hexane:Ethyl Acetate) | Rf of Target Compound | Yield (%) | Purity (by HPLC, %) | Notes |
| 95:5 | 0.65 | 85 | 92 | Elutes quickly, may co-elute with non-polar impurities. |
| 90:10 | 0.45 | 92 | 98 | Good separation from most impurities. |
| 80:20 | 0.25 | 90 | 99 | Slower elution, but excellent separation from polar impurities. |
| 70:30 | 0.10 | 88 | >99 | Very slow elution, risk of band broadening and lower yield. |
Note: These are representative values and will vary depending on the specific derivative and the nature of the impurities.
Table 2: Illustrative Data for Recrystallization of a this compound Derivative
| Recrystallization Solvent | Recovery (%) | Purity (by HPLC, %) | Crystal Morphology |
| Ethanol | 75 | 99.5 | Needles |
| Isopropanol | 85 | 99.2 | Plates |
| Ethyl Acetate | 80 | 99.0 | Prisms |
| Hexane/Ethyl Acetate (4:1) | 90 | 99.8 | Fine Needles |
Note: These are representative values. The optimal solvent should be determined experimentally for each specific compound.
Experimental Protocols
Detailed Protocol for Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that gives an Rf value of ~0.3 for the target compound.
-
Column Packing: Select an appropriately sized column. As a rule of thumb, use about 50-100 times the weight of silica gel to the weight of the crude sample. Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of the fluorescent this compound derivative using a UV lamp.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Detailed Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of a potential recrystallization solvent. If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble at room temperature, heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the compound just dissolves. Use the minimum amount of hot solvent necessary.[2][4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3][4]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Mandatory Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for low purity issues.
References
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Recrystallization [sites.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding byproducts in the synthesis of substituted indolizines
Welcome to the technical support center for the synthesis of substituted indolizines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted indolizines, and what are their primary advantages and disadvantages?
A1: The two most widely employed methods for synthesizing substituted indolizines are the Tschitschibabin (or Chichibabin) reaction and the 1,3-dipolar cycloaddition of pyridinium ylides.
-
Tschitschibabin Indolizine Synthesis: This classical method involves the reaction of a pyridine derivative with an α-halocarbonyl compound, followed by cyclization. Its main advantage is the use of readily available starting materials. However, it often requires harsh reaction conditions, such as high temperatures, and can lead to the formation of byproducts, including dimerization products.
-
1,3-Dipolar Cycloaddition: This modern approach involves the reaction of a pyridinium ylide with a dipolarophile (e.g., an alkyne or alkene). It generally offers milder reaction conditions and greater control over the substitution pattern of the final product. A potential drawback is the formation of regioisomers and stereoisomers, depending on the nature of the reactants.
Q2: What are the typical byproducts observed in the Tschitschibabin synthesis of indolizines?
A2: The primary byproduct of concern in the Tschitschibabin reaction is the dimerization of the α-halocarbonyl compound under basic conditions. Additionally, incomplete cyclization can lead to the presence of unreacted starting materials or intermediate pyridinium salts in the final product mixture. At very high temperatures, thermal decomposition of reactants and products can also occur, leading to a complex mixture of byproducts.
Q3: How can I minimize byproduct formation in the 1,3-dipolar cycloaddition reaction?
A3: Minimizing byproducts in the 1,3-dipolar cycloaddition reaction primarily involves controlling the regioselectivity and stereoselectivity of the reaction. Key strategies include:
-
Choice of Dipolarophile: The electronic and steric properties of the dipolarophile significantly influence the outcome. Electron-deficient alkynes are commonly used and tend to give higher yields of the desired indolizine.
-
Solvent Selection: The polarity of the solvent can affect the stability of the pyridinium ylide and the transition state of the cycloaddition, thereby influencing the product distribution.
-
Temperature Control: Optimizing the reaction temperature is crucial. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired side products.
-
Catalyst: In some cases, the use of a catalyst can enhance the selectivity of the reaction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Indolizine in the Tschitschibabin Reaction
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Cyclization | Increase the reaction temperature or prolong the reaction time. However, be cautious of potential thermal degradation. |
| Decomposition of Reactants | Ensure the quality of the pyridine and α-halocarbonyl starting materials. Use freshly distilled or purified reagents if necessary. |
| Suboptimal Base | The choice and amount of base are critical. Experiment with different bases (e.g., sodium carbonate, triethylamine) and optimize the stoichiometry. |
| Solvent Effects | The reaction is often performed neat or in a high-boiling solvent. If using a solvent, ensure it is anhydrous and inert under the reaction conditions. |
Issue 2: Formation of Multiple Products in the 1,3-Dipolar Cycloaddition
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Formation of Regioisomers | Modify the electronic properties of the substituents on the pyridinium ylide or the dipolarophile to favor the formation of one regioisomer. Computational studies can sometimes predict the favored isomer. |
| Formation of Stereoisomers | If using a prochiral alkene as the dipolarophile, the use of a chiral catalyst or a chiral auxiliary on the pyridinium ylide can induce stereoselectivity. |
| Ylide Instability | Generate the pyridinium ylide in situ at low temperatures and use it immediately in the reaction to prevent decomposition or side reactions. |
| Reaction with Solvent | Ensure the solvent is inert and does not react with the highly reactive pyridinium ylide. |
Experimental Protocols
Key Experiment 1: General Procedure for Tschitschibabin Indolizine Synthesis
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine the substituted pyridine (1.0 eq) and the α-halocarbonyl compound (1.1 eq).
-
Solvent (Optional): If a solvent is used, add a high-boiling inert solvent such as toluene or xylene.
-
Heating: Heat the reaction mixture to reflux (typically 120-180 °C) for several hours (monitor by TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is typically treated with a base (e.g., aqueous sodium carbonate) to neutralize any generated acid and to facilitate the cyclization.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.
Key Experiment 2: General Procedure for 1,3-Dipolar Cycloaddition
-
Pyridinium Salt Formation: React the desired pyridine with an appropriate α-haloester or α-haloketone in a suitable solvent (e.g., acetone, acetonitrile) to form the corresponding pyridinium salt. Isolate and dry the salt.
-
Ylide Generation and Cycloaddition:
-
Suspend the pyridinium salt (1.0 eq) and the dipolarophile (1.0-1.2 eq) in an anhydrous, inert solvent (e.g., THF, dichloromethane).
-
Cool the mixture to 0 °C.
-
Add a base (e.g., triethylamine, DBU) dropwise to generate the pyridinium ylide in situ.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification: The reaction mixture is typically filtered to remove the salt byproduct. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.
Visualizations
Tschitschibabin Reaction Workflow
Caption: Workflow for Tschitschibabin indolizine synthesis.
1,3-Dipolar Cycloaddition Signaling Pathway
Technical Support Center: Reaction Optimization for N-Alkylation of Indolizines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of indolizines.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of indolizines, offering probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Insufficiently strong base: The chosen base may not be strong enough to deprotonate the indolizine nitrogen effectively. 2. Low reaction temperature: The reaction may require more thermal energy to proceed at an adequate rate. 3. Poor solubility of reactants: The indolizine starting material or the base may have poor solubility in the chosen solvent. 4. Inactive alkylating agent: The alkyl halide may have degraded due to improper storage or be inherently unreactive. | 1. Use a stronger base: Switch from weaker bases like K₂CO₃ to stronger bases such as NaH or Cs₂CO₃. 2. Increase reaction temperature: Gradually increase the reaction temperature, monitoring for potential side product formation. Microwave irradiation can also be an effective alternative to conventional heating.[1] 3. Change solvent: Switch to a more polar aprotic solvent like DMF or NMP to improve solubility.[1] 4. Verify alkylating agent quality: Use a fresh bottle of the alkylating agent or verify its integrity through analytical methods. Consider using a more reactive alkylating agent (e.g., iodide instead of bromide). |
| Low Yield | 1. Incomplete reaction: The reaction may not have reached completion. 2. Side reactions: Competing side reactions, such as C-alkylation, may be consuming the starting material. 3. Product degradation: The product may be unstable under the reaction conditions. 4. Suboptimal stoichiometry: The ratio of base and/or alkylating agent to the indolizine may not be optimal. | 1. Increase reaction time and/or temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 2. Optimize reaction conditions to favor N-alkylation: Lowering the reaction temperature can sometimes increase the selectivity for N-alkylation.[2] The choice of solvent can also significantly impact regioselectivity. 3. Modify workup procedure: Ensure the workup and purification conditions are mild to prevent product degradation. 4. Perform a stoichiometry screen: Systematically vary the equivalents of base and alkylating agent to find the optimal ratio. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Competing C-alkylation: Indolizines can undergo electrophilic substitution at the C1 and/or C3 positions. 2. Over-alkylation: If the initial N-alkylation product is still nucleophilic, it may react further. | 1. Solvent and base selection: The choice of solvent and base can influence the N- versus C-alkylation ratio. For instance, in related indole systems, THF has been shown to favor N-alkylation over other solvents.[2] 2. Steric hindrance: Introducing bulky substituents on the indolizine ring can sterically hinder C-alkylation. 3. Control stoichiometry: Use a controlled amount of the alkylating agent to minimize the chance of multiple alkylations. |
| Difficulty in Product Purification | 1. Product is a salt: The N-alkylated product is an indolizinium salt, which may have different solubility properties than the starting material. 2. Unreacted starting material: Significant amounts of unreacted starting material can co-elute with the product. 3. Formation of byproducts: Side products with similar polarity to the desired product can complicate purification by chromatography. | 1. Precipitation/crystallization: Indolizinium salts can often be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether.[3] 2. Optimize reaction for full conversion: Drive the reaction to completion to minimize the amount of starting material in the crude product. 3. Alternative purification methods: Consider techniques like preparative TLC or HPLC if standard column chromatography is ineffective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common conditions for N-alkylation of indolizines?
A1: A typical N-alkylation of an indolizine involves reacting the indolizine with an alkyl halide in the presence of a base and a polar aprotic solvent. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). Frequently used solvents are N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (MeCN).
Q2: How can I improve the regioselectivity of my N-alkylation reaction?
A2: Controlling the regioselectivity between N-alkylation and C-alkylation is a common challenge. The outcome is often influenced by a combination of factors including the choice of base, solvent, and the electronic and steric properties of the substituents on the indolizine ring.[4] For instance, using a strong base like NaH in a non-polar solvent like THF can favor N-alkylation by forming the nitrogen anion, which is a hard nucleophile, thus favoring reaction with the hard electrophilic center of the alkyl halide.
Q3: My reaction is sluggish. What can I do to speed it up?
A3: If your reaction is proceeding slowly, you can try several approaches. Increasing the reaction temperature is a common strategy. Alternatively, you can use a more reactive alkylating agent; for example, alkyl iodides are generally more reactive than alkyl bromides. The addition of a catalytic amount of sodium or potassium iodide can also accelerate the reaction when using alkyl chlorides or bromides. Finally, microwave-assisted heating can significantly reduce reaction times.[1]
Q4: What is the expected mechanism for the N-alkylation of an indolizine?
A4: The N-alkylation of an indolizine typically proceeds via a nucleophilic substitution reaction (S_N2). The nitrogen atom of the indolizine acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group. In the presence of a base, the indolizine is first deprotonated to form a more nucleophilic nitrogen anion, which then undergoes alkylation.
Q5: Are there alternative, greener methods for N-alkylation?
A5: Yes, recent research has focused on developing more environmentally friendly protocols. One such method involves the use of alcohols as alkylating agents in water, catalyzed by an iridium complex.[5] This approach avoids the use of traditional organic solvents and alkyl halides.
Quantitative Data Summary
The following table summarizes the effect of different reaction parameters on the yield of N-alkylation for indolizine and related heterocyclic systems.
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Indoline | Benzyl alcohol | K₂CO₃ | TFE | 110 | 92 | [6] |
| Isatin | Ethyl chloroacetate | K₂CO₃ | DMF | MW | High | [1] |
| 1H-Indazole | n-Pentyl bromide | NaH | THF | 50 | >99 (N-1) | [4] |
| 1H-Indazole | n-Pentyl bromide | Cs₂CO₃ | DMF | 50 | 88 (N-1) | [4] |
| Indole | Boc-aldimine | Zn-ProPhenol catalyst | THF | RT | up to 86 | [2] |
Detailed Experimental Protocol: N-Alkylation of 2-Phenylindolizine
This protocol is a generalized procedure based on common practices for the N-alkylation of related heterocyclic compounds.
Materials:
-
2-Phenylindolizine
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et₂O)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 2-phenylindolizine (1.0 eq).
-
Dissolve the 2-phenylindolizine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add methyl iodide (1.5 eq) dropwise via a syringe or dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, an N-methylated indolizinium salt, can be purified by precipitation from a concentrated solution by the addition of diethyl ether, followed by filtration and washing of the solid with cold diethyl ether.[3]
Visualizations
Caption: Workflow for optimizing the N-alkylation of indolizines.
References
- 1. Reactivity of indolizines in organic synthesis (2016) | Khaled M. Elattar | 44 Citations [scispace.com]
- 2. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Methyl-2-phenylindolizine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methyl-2-phenylindolizine.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for the synthesis of this compound?
A1: The synthesis of substituted indolizines like this compound can be achieved through various catalytic methods. The most prominent include palladium-catalyzed cross-coupling reactions, copper-catalyzed cyclizations, rhodium-catalyzed C-H activation, and gold-catalyzed cycloisomerizations. Each method offers distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.
Q2: What is the role of the catalyst in the synthesis of indolizine derivatives?
A2: In the synthesis of indolizine derivatives, the catalyst plays a crucial role in facilitating the key bond-forming steps. For instance, in palladium-catalyzed reactions, the catalyst enables cross-coupling of pyridine derivatives with other reactants. In copper-catalyzed syntheses, it can promote cycloisomerization or facilitate cycloaddition reactions. The choice of catalyst and ligands can also influence the regioselectivity of the reaction.
Q3: What are the classical, non-catalytic methods for synthesizing the indolizine core?
A3: Besides catalytic methods, classical approaches such as the Tschitschibabin reaction and the Scholtz synthesis are also employed. The Tschitschibabin reaction involves the reaction of a pyridine derivative with an α-haloketone, followed by cyclization. The Scholtz synthesis utilizes the condensation of 2-methylpyridine with an anhydride at high temperatures. 1,3-dipolar cycloaddition reactions of pyridinium ylides with alkynes are also a widely used non-catalytic route.
Q4: How does the choice of starting materials affect the final this compound product?
A4: The structure of the final product is directly determined by the starting materials. For the synthesis of this compound via the Tschitschibabin reaction, 2-methylpyridine will form the six-membered ring and provide the methyl group at the 1-position, while a phenacyl halide (e.g., 2-bromoacetophenone) will provide the phenyl group at the 2-position.
Troubleshooting Guides
Palladium-Catalyzed Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Catalyst deactivation. 2. Incorrect ligand selection. 3. Suboptimal reaction temperature or time. 4. Impure starting materials. | 1. Use fresh catalyst and ensure inert atmosphere. 2. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. 3. Optimize reaction temperature and monitor progress by TLC or GC-MS. 4. Purify starting materials before use. |
| Formation of side products | 1. Homocoupling of starting materials. 2. Isomerization of the product. 3. Decomposition of starting materials or product. | 1. Adjust the stoichiometry of reactants. 2. Use a more selective catalyst/ligand system. 3. Lower the reaction temperature or shorten the reaction time. |
| Poor regioselectivity | 1. The directing group on the pyridine ring is not effective. 2. The electronic properties of the substrates favor multiple reaction pathways. | 1. Modify the directing group for better control. 2. Alter the electronic nature of the substrates or switch to a different catalytic system. |
Copper-Catalyzed Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction | 1. Insufficient catalyst loading. 2. Presence of inhibitors in the reaction mixture. 3. Low reaction temperature. | 1. Increase the catalyst loading incrementally. 2. Ensure all glassware is clean and solvents are anhydrous. 3. Gradually increase the reaction temperature while monitoring for product formation. |
| Low product yield | 1. Oxidation of the copper catalyst. 2. Unfavorable solvent. 3. Competing side reactions. | 1. Use a ligand to stabilize the copper catalyst or perform the reaction under an inert atmosphere. 2. Screen different solvents to find the optimal medium. 3. Analyze the crude reaction mixture to identify side products and adjust reaction conditions accordingly. |
Tschitschibabin Reaction / 1,3-Dipolar Cycloaddition
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure to form the pyridinium salt | 1. Low reactivity of the pyridine or α-haloketone. 2. Inappropriate solvent. | 1. Increase the reaction temperature or use a more reactive α-haloketone. 2. Use a polar aprotic solvent like acetone or acetonitrile. |
| Low yield of indolizine after cyclization | 1. The base is not strong enough to deprotonate the pyridinium salt. 2. The intermediate ylide is unstable and decomposes. 3. The cyclization step requires higher temperatures. | 1. Use a stronger base such as sodium bicarbonate, potassium carbonate, or an organic base like triethylamine. 2. Perform the reaction at a lower temperature to minimize decomposition. 3. Heat the reaction mixture after the addition of the base to promote cyclization. |
| Formation of a complex mixture of products | 1. The pyridinium ylide reacts with other species in the reaction mixture. 2. The product is unstable under the reaction conditions. | 1. Isolate the pyridinium salt before proceeding to the cyclization step. 2. Use milder reaction conditions (lower temperature, weaker base) for the cyclization. |
Catalyst Selection Summary
| Catalyst Type | Typical Reaction | Advantages | Considerations |
| Palladium | Cross-coupling, C-H activation | High efficiency, broad substrate scope, well-studied. | Cost of catalyst and ligands, sensitivity to air and moisture. |
| Copper | Cycloisomerization, cycloaddition | Lower cost than palladium, good functional group tolerance. | Can require higher catalyst loadings, potential for catalyst oxidation. |
| Rhodium | C-H activation, annulation | High regioselectivity, can form multiple bonds in one step. | High cost of the metal, may require specific directing groups. |
| Gold | Cyclization, multicomponent reactions | Mild reaction conditions, high atom economy. | Cost of the catalyst, can be sensitive to certain functional groups. |
Experimental Protocols
Synthesis of this compound via 1,3-Dipolar Cycloaddition (Tschitschibabin Reaction)
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
Step 1: Formation of the Pyridinium Salt
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-methylpyridine in acetone.
-
Add 1.05 equivalents of 2-bromoacetophenone (phenacyl bromide) to the solution.
-
Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate indicates the formation of the pyridinium salt.
-
Filter the solid pyridinium salt, wash with cold acetone or diethyl ether, and dry under vacuum.
Step 2: Cyclization to form this compound
-
Suspend the dried pyridinium salt in a suitable solvent such as ethanol or acetonitrile.
-
Add an excess of a base, for example, 2-3 equivalents of sodium bicarbonate or potassium carbonate.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Diagrams
Caption: Workflow for catalyst selection in this compound synthesis.
Validation & Comparative
1-Methyl-2-phenylindolizine: A Comparative Guide to Common Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes, the indolizine scaffold has garnered significant attention due to its inherent photophysical properties. This guide provides a comparative analysis of 1-Methyl-2-phenylindolizine and its derivatives against widely used fluorescent dyes such as Coumarin, Fluorescein, and Rhodamine B. The data presented herein is compiled from various studies on 2-phenylindolizine derivatives and serves as a reference for researchers considering this novel fluorophore in their applications.
Photophysical Properties: A Comparative Overview
The fluorescence characteristics of a dye are critical for its suitability in various applications. The following table summarizes the key photophysical properties of 2-phenylindolizine derivatives and compares them with common fluorescent standards. It is important to note that specific experimental data for this compound is limited, and the presented values for this class of compounds are based on published data for its derivatives.
| Property | 2-Phenylindolizine Derivatives (Representative) | Coumarin Derivatives | Fluorescein | Rhodamine B |
| Excitation Max (λex) | ~350 - 414 nm | ~375 - 400 nm[1] | ~494 nm[2][3] | ~545 nm[4] |
| Emission Max (λem) | ~408 - 500 nm | ~425 - 440 nm[1] | ~521 nm[2][3] | ~625 nm[4] |
| Quantum Yield (ΦF) | Moderate to High (can be solvent dependent) | ~0.06 - 0.16 (in neat form)[1] | High (pH dependent) | ~0.49 - 0.68 (in ethanol)[5] |
| Molar Absorptivity (ε) | High | Moderate | High | High |
| Solvent Effects | Significant solvatochromism observed | Sensitive to medium polarity and viscosity[6] | pH-dependent absorption and emission[3] | Can exist in fluorescent and non-fluorescent forms depending on conditions[5] |
Experimental Protocols: Characterization of Fluorescent Dyes
The following outlines a general methodology for the characterization of the photophysical properties of a fluorescent dye like this compound.
1. Sample Preparation:
-
Prepare stock solutions of the fluorescent dye in a high-purity solvent (e.g., spectroscopic grade ethanol or cyclohexane).
-
For measurements, prepare dilute solutions (typically in the micromolar range) to avoid aggregation and inner filter effects.
2. Absorption Spectroscopy:
-
Record the UV-Visible absorption spectrum of the dye solution using a spectrophotometer.
-
The wavelength of maximum absorbance (λmax) corresponds to the excitation maximum.
-
Determine the molar absorptivity (ε) using the Beer-Lambert law.
3. Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the sample at its absorption maximum (λex).
-
Record the fluorescence emission spectrum to determine the wavelength of maximum emission (λem).
4. Quantum Yield Determination:
-
The fluorescence quantum yield (ΦF) is typically determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate or anthracene).[7]
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel fluorescent indolizine derivative.
Caption: Workflow for Synthesis and Photophysical Characterization.
Signaling Pathways and Logical Relationships
The fluorescence of indolizine derivatives can be modulated by various factors, including solvent polarity and the presence of specific analytes. This property makes them attractive candidates for use as sensors. The diagram below illustrates the general principle of a "turn-on" fluorescent sensor based on an indolizine core.
Caption: Principle of an Indolizine-based Fluorescent Sensor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorescein - Wikipedia [en.wikipedia.org]
- 4. Rhodamine B - CAMEO [cameo.mfa.org]
- 5. Rhodamine B - Wikipedia [en.wikipedia.org]
- 6. ias.ac.in [ias.ac.in]
- 7. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
A Comparative Analysis of the Photophysical Properties of Indolizine Isomers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the distinct photophysical behaviors of indolizine isomers, supported by experimental data and detailed methodologies.
Indolizine, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in the fields of materials science and medicinal chemistry due to their unique electronic and fluorescent properties. As structural isomers of the more commonly studied indole, indolizines exhibit distinct photophysical characteristics that are highly dependent on the position of substitution and the electronic nature of the substituents. This guide provides a comparative analysis of the photophysical properties of various indolizine isomers, offering a valuable resource for the rational design of novel fluorescent probes, organic light-emitting diode (OLED) materials, and photochemically active pharmaceutical agents.
Core Photophysical Properties: A Comparative Summary
The photophysical behavior of indolizine and its substituted isomers is characterized by their absorption and emission spectra, fluorescence quantum yields (Φf), and excited-state lifetimes (τ). These parameters are exquisitely sensitive to the molecular structure, particularly the position of substituents on the indolizine core. Below is a compilation of experimental data for a selection of indolizine isomers.
| Compound | Substitution Pattern | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) | Reference |
| Indolizine | Unsubstituted | Cyclohexane | 238, 288, 337 | 376 | 0.16 | 10.1 | [1][2] |
| 2-Phenylindolizine | Phenyl at C2 | Cyclohexane | 253, 305, 382 | 412 | 0.81 | 8.9 | [1][2] |
| 7-Phenylindolizine | Phenyl at C7 | Cyclohexane | 258, 300, 345 | 405 | 0.25 | - | [1] |
| 1,2-Diphenylindolizine | Phenyl at C1 and C2 | Dichloromethane | 335 | 450 | - | - | [3] |
| 2,5-Diarylindolizine | Aryl at C2 and C5 | - | - | - | - | - | [4] |
| 5-Formyl-2-phenylindolizine | Formyl at C5, Phenyl at C2 | - | - | - | - | - | [5] |
Note: A direct comparison of a wide range of simple positional isomers is limited in the available literature. Much of the research focuses on derivatives with various substituents, making a systematic comparative analysis of the parent isomers challenging. The data presented here is compiled from various sources and experimental conditions should be taken into account for direct comparison.
Structure-Property Relationships
The position of substitution on the indolizine ring significantly influences its photophysical properties. This relationship can be understood by considering the electronic transitions and the distribution of electron density in the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Caption: Relationship between substituent position and key photophysical properties of indolizine derivatives.
Experimental Protocols
The following are generalized experimental protocols for the characterization of the photophysical properties of indolizine isomers. Specific details may vary depending on the instrumentation and the specific compounds being studied.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Indolizine derivatives are dissolved in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, ethanol) to a concentration of approximately 10⁻⁵ to 10⁻⁶ M. The absorbance should be kept below 0.1 at the wavelength of maximum absorption to ensure linearity.
-
Procedure:
-
The spectrophotometer is calibrated using a reference cuvette containing the pure solvent.
-
The absorption spectrum of the sample solution is recorded over a relevant wavelength range (typically 200-800 nm).
-
The wavelength of maximum absorbance (λ_abs) is identified from the spectrum.
-
Fluorescence Spectroscopy
This technique measures the emission of light from a molecule after it has absorbed light.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for selecting excitation and emission wavelengths, and a detector (e.g., photomultiplier tube).
-
Sample Preparation: The same solution used for UV-Vis absorption measurements can typically be used. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Procedure:
-
The sample is excited at or near its absorption maximum (λ_abs).
-
The emission spectrum is recorded by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission (λ_em) is determined from the spectrum.
-
Fluorescence Quantum Yield (Φf) Determination
The quantum yield is a measure of the efficiency of the fluorescence process. The comparative method using a well-characterized standard is commonly employed.
-
Standard Selection: A fluorescent standard with a known quantum yield and with absorption and emission properties similar to the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).
-
Procedure:
-
The absorption spectra of a series of dilute solutions of both the sample and the standard are recorded.
-
The fluorescence spectra of the same solutions are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)
where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Fluorescence Lifetime (τ) Measurement
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.
-
Instrumentation: A TCSPC system, including a pulsed light source (e.g., laser diode or LED), a fast detector, and timing electronics.
-
Procedure:
-
The sample is excited with a short pulse of light.
-
The arrival times of the emitted photons are recorded relative to the excitation pulse.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay curve.
-
The decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).
-
Experimental Workflow
Caption: A typical experimental workflow for the comparative analysis of indolizine isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
1-Methyl-2-phenylindolizine: A Potential Alternative to Conventional Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The quest for novel fluorescent probes with enhanced photophysical properties is a continuous endeavor in various scientific disciplines, including biomedical research and drug development. Indolizine derivatives have emerged as a promising class of fluorophores due to their inherent fluorescence and tunable properties. This guide provides a comparative analysis of 1-Methyl-2-phenylindolizine and its derivatives as potential alternatives to widely used fluorescent probes such as Fluorescein and Rhodamine B.
Quantitative Data Comparison
The following table summarizes the key photophysical properties of a representative 2-phenylindolizine derivative alongside those of Fluorescein and Rhodamine B for a clear and objective comparison.
| Property | Representative 2-Phenylindolizine Derivative | Fluorescein | Rhodamine B |
| Excitation Maximum (λex) | ~403-420 nm[2] | ~494 nm[3] | ~546 nm[2] |
| Emission Maximum (λem) | ~410-556 nm[2] | ~521 nm[3] | ~567 nm[2] |
| Quantum Yield (Φ) | Up to 0.77 (in toluene)[2] | ~0.95 (in 0.1 M NaOH) | ~0.65 (in basic ethanol)[4] |
| Molar Extinction Coefficient (ε) | Not Reported | ~76,900 M⁻¹cm⁻¹ | ~110,000 M⁻¹cm⁻¹ |
| Photostability | Generally good, but substituent-dependent | Moderate, prone to photobleaching | Good |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of fluorescent probes. Below are protocols for key experiments.
Synthesis of Indolizine Derivatives
A general and versatile method for synthesizing indolizine derivatives is through the 1,3-dipolar cycloaddition reaction of pyridinium ylides with electron-deficient alkynes.
Materials:
-
Appropriately substituted pyridine
-
α-bromoacetophenone derivative
-
Alkyne dipolarophile (e.g., dimethyl acetylenedicarboxylate)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
Procedure:
-
The pyridinium salt is prepared by reacting the substituted pyridine with the α-bromoacetophenone derivative.
-
The pyridinium ylide is generated in situ by treating the pyridinium salt with a base.
-
The alkyne dipolarophile is added to the reaction mixture.
-
The reaction is typically stirred at room temperature or heated under reflux, and the progress is monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Determination of Fluorescence Quantum Yield
The relative quantum yield of a fluorescent compound can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent (spectroscopic grade)
-
Sample of the fluorescent probe
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where Φ is the quantum yield, Gradient is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Photostability Assessment
The photostability of a fluorescent probe is its ability to resist photodegradation upon exposure to light.
Materials:
-
Fluorometer with a time-drive mode
-
Light source for continuous illumination (e.g., Xenon lamp)
-
Solution of the fluorescent probe at a known concentration
Procedure:
-
Place the solution of the fluorescent probe in a cuvette inside the fluorometer.
-
Record the initial fluorescence intensity (F₀) at the emission maximum.
-
Continuously illuminate the sample with the light source at a constant intensity.
-
Record the fluorescence intensity (F) at regular time intervals over an extended period.
-
Plot the normalized fluorescence intensity (F/F₀) as a function of time.
-
The rate of fluorescence decay provides a measure of the photostability of the probe. A slower decay indicates higher photostability.[5][6]
Cellular Imaging
This protocol outlines the general steps for using a fluorescent probe for imaging in live cells.[4][7][8]
Materials:
-
Cultured cells on a suitable imaging dish or slide
-
Fluorescent probe stock solution (e.g., in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a working solution of the fluorescent probe in cell culture medium. The final concentration will need to be optimized for the specific probe and cell type.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for a specific period to allow for probe uptake and localization. Incubation time and temperature should be optimized.
-
After incubation, remove the probe-containing medium and wash the cells two to three times with PBS to remove any unbound probe.
-
Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the excitation and emission wavelengths of the probe.
Conclusion
This compound and its derivatives represent a promising class of fluorescent probes. Their tunable photophysical properties, potentially high quantum yields, and good photostability make them attractive alternatives to traditional fluorophores like Fluorescein and Rhodamine B. The synthetic accessibility of the indolizine core allows for the straightforward introduction of various functional groups, enabling the development of targeted probes for specific biological applications. Further research is warranted to fully characterize the photophysical properties of this compound and to explore its utility in cellular imaging and other fluorescence-based assays. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these novel probes.
References
- 1. 5-Methyl-2-phenylindolizine | 36944-99-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 7. abdullahfarhan.com [abdullahfarhan.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Performance Evaluation of 1-Methyl-2-phenylindolizine and Alternatives in Bioimaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of bioimaging, the selection of appropriate fluorescent probes is paramount for generating high-quality, reproducible data. This guide provides a comparative performance evaluation of 1-Methyl-2-phenylindolizine and prominent alternative fluorophores, namely BODIPY, Rhodamine, and Cyanine dyes. While this compound belongs to the promising class of indolizine-based fluorophores, a notable scarcity of specific experimental data on its photophysical and biological properties for bioimaging applications currently exists in peer-reviewed literature. This guide, therefore, presents a detailed comparison based on available data for the broader class of indolizine derivatives and offers a comprehensive, data-driven analysis of the well-established alternative probes.
Executive Summary
This guide aims to assist researchers in making informed decisions when selecting fluorescent probes for bioimaging. While indolizine derivatives show potential as versatile fluorophores, the lack of specific quantitative data for this compound necessitates a direct comparison with well-characterized, commercially available dyes. BODIPY, Rhodamine, and Cyanine dyes each offer a unique set of advantages in terms of photophysical properties, cytotoxicity, and cellular application, as detailed in the subsequent sections.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators for indolizine derivatives (general), BODIPY, Rhodamine, and Cyanine dyes.
Table 1: General Performance Characteristics of Indolizine Derivatives
| Property | Description | Citation |
| Fluorescence | Indolizine derivatives are known to exhibit fluorescence, with some demonstrating excellent properties for use as organic fluorescent molecules in biological applications. | [1] |
| Tuning of Properties | The photophysical properties of indolizine derivatives, such as emission color, can be tuned by modifying substituents on the indolizine core. | [2] |
| Bioactivity | Indolizine is a nitrogen-containing heterocycle with a variety of potential biological activities. | [1] |
| Cellular Permeability | Some indolizine derivatives have been shown to penetrate the cell membrane. | [3] |
Table 2: Photophysical Properties of Alternative Fluorescent Probes
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| BODIPY FL | ~503 | ~512 | > 80,000 | ~0.9 |
| BODIPY 493/503 | 493 | 503 | Not specified | Not specified |
| Rhodamine B (in ethanol) | 543 | 570 | ~106,000 | 0.31-0.7 |
| Cyanine3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 |
| Cyanine5 (Cy5) | ~649 | ~670 | ~250,000 | ~0.2 |
Table 3: Cytotoxicity Data of Alternative Fluorescent Probes on HeLa Cells
| Fluorescent Probe | Concentration | Cell Viability (%) | Assay | Citation |
| BDP-C7 (BODIPY derivative) | up to 20 µM | No significant toxicity | MTT | [4][5] |
| Rhodamine B | 100 nM | ~83% (on HaCaT cells, for comparison) | Not specified | [6] |
| Cyanine5 (Cy5) | Not specified | Generally low cytotoxicity, used for live-cell imaging | Not specified | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
General Protocol for Cellular Staining with Fluorescent Probes
This workflow outlines the fundamental steps for staining live or fixed cells with fluorescent dyes.
Experimental workflow for cellular staining.
1. BODIPY Staining Protocol for Live Cells
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of the BODIPY dye (e.g., BODIPY FL) in a serum-free medium or PBS at a final concentration of 1-5 µM.
-
Staining: Remove the culture medium, wash the cells with PBS, and add the staining solution. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with warm PBS to remove excess dye.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission around 488/520 nm for green-emitting BODIPY dyes).
2. Rhodamine B Staining Protocol for Fixed Cells
-
Cell Culture and Fixation: Culture cells on coverslips. Once ready, fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Staining: Prepare a 1-10 µM solution of Rhodamine B in PBS. Incubate the fixed (and permeabilized) cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to reduce background fluorescence.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image using a fluorescence microscope with appropriate filters for Rhodamine B (e.g., excitation/emission around 540/570 nm).
3. Cyanine (Cy5) Antibody Conjugate Staining Protocol
-
Cell Preparation and Fixation/Permeabilization: Prepare cells as described for Rhodamine B staining.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the target of interest, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20.
-
Secondary Antibody (Cy5-conjugated) Incubation: Incubate the cells with a Cy5-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Final Washes and Imaging: Repeat the washing steps. Mount the coverslips and image using a fluorescence microscope or confocal microscope with a laser line suitable for Cy5 excitation (e.g., 633 nm or 647 nm) and an appropriate emission filter.
Signaling Pathways and Logical Relationships
The following diagrams illustrate common pathways and workflows relevant to bioimaging experiments.
Cellular Uptake Mechanisms
Fluorescent probes can enter cells through various mechanisms, which influences their intracellular distribution and potential toxicity.
Cellular uptake pathways for fluorescent probes.
General Workflow for Cytotoxicity Assessment
The MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.
Workflow of a typical MTT cytotoxicity assay.
Conclusion
The choice of a fluorescent probe for bioimaging is a critical decision that directly impacts the quality and reliability of experimental outcomes. While this compound is part of the indolizine family of fluorophores with tunable properties, the current lack of specific, publicly available data on its performance in bioimaging applications makes a direct comparison challenging.
In contrast, BODIPY dyes offer high quantum yields, sharp emission spectra, and generally low cytotoxicity, making them excellent choices for a wide range of cellular imaging applications.[4][] Rhodamine dyes are well-established, photostable fluorophores with good brightness, though their cytotoxicity can be concentration-dependent.[6][10] Cyanine dyes , particularly those in the far-red and near-infrared regions, are advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.[11][12]
Researchers are encouraged to consider the specific requirements of their experimental system, including the target molecule or organelle, the imaging modality, and the need for live- or fixed-cell imaging, when selecting a fluorescent probe. For applications requiring well-characterized and reliable performance, BODIPY, Rhodamine, and Cyanine dyes represent robust and versatile options supported by a wealth of experimental data and established protocols. Further research into the specific bioimaging performance of this compound is warranted to fully assess its potential in this competitive landscape.
References
- 1. A highly sensitive probe detecting low pH area of HeLa cells based on rhodamine B modified beta-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Methyl-2-phenylindolizine | 36944-99-7 | Benchchem [benchchem.com]
- 3. Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BODIPY Dye Derivative for Irreversible Fluorescent Labeling of Eukaryotic Cells and Their Simultaneous Cytometric Analysis - Frolova - Acta Naturae [actanaturae.ru]
- 5. BODIPY Dye Derivative for Irreversible Fluorescent Labeling of Eukaryotic Cells and Their Simultaneous Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic investigations of antitumor activity of a Rhodamine B-oleanolic acid derivative bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07931A [pubs.rsc.org]
- 8. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodamine B - Wikipedia [en.wikipedia.org]
- 11. Cyanine - Wikipedia [en.wikipedia.org]
- 12. Cyanines | AAT Bioquest [aatbio.com]
Cross-Reactivity of Indolizine-Based Fluorescent Sensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity and selectivity of fluorescent sensors based on the indolizine scaffold. While specific cross-reactivity data for 1-Methyl-2-phenylindolizine-based sensors is limited in publicly available literature, this document summarizes the performance of structurally related indolizine derivatives. The data presented herein offers insights into the potential selectivity of this class of compounds in various sensing applications, including the detection of Volatile Organic Compounds (VOCs) and inorganic anions.
Performance Comparison: Selectivity of Indolizine-Based Sensors
The selectivity of fluorescent sensors is a critical parameter, indicating their ability to detect a target analyte in the presence of other potentially interfering species. The following tables summarize the selectivity data from studies on different indolizine-based sensors.
Indolizine-β-Cyclodextrin Sensors for Volatile Organic Compounds
A study on fluorescent indolizine-β-cyclodextrin derivatives demonstrated their capability to detect VOCs. The sensor's response, reported as a "sensing factor," indicates the change in fluorescence intensity upon interaction with the analyte. A higher absolute value of the sensing factor suggests a stronger response.
| Sensor Derivative | Target Analyte | Sensing Factor (ΔI/I₀) | Interferent | Sensing Factor (ΔI/I₀) |
| Sensor 9e | 1-adamantanol | > 0.39 | - | - |
| Sensor 9j | 1-adamantanol | > 0.39 | - | - |
| Indolizine-β-CD Sensor | Phenol | -0.05 | - | - |
| Indolizine-β-CD Sensor | p-cresol | -0.09 | - | - |
Table 1: Selectivity of Indolizine-β-Cyclodextrin Sensors for VOCs and other organic molecules. Data extracted from a study on fluorescent indolizine-β-cyclodextrin derivatives[1]. A negative value indicates a decrease in fluorescence intensity.
Indolizine-Based Sensor for Sulfite
A "turn-on" fluorescent probe based on an indolizine derivative was developed for the detection of sulfite (SO₃²⁻). The study reported excellent selectivity for sulfite over other common anions and biomolecules.
| Target Analyte | Interfering Species | Fluorescence Response |
| Sulfite (SO₃²⁻) | F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, CO₃²⁻, HCO₃⁻, NO₂⁻, NO₃⁻, H₂PO₄⁻, HPO₄²⁻, PO₄³⁻, SO₄²⁻, HSO₄⁻, S₂O₃²⁻, Cys, Hcy, GSH | High |
| Other Analytes | No significant fluorescence change | Low |
Table 2: Qualitative summary of the selectivity of an indolizine-based fluorescent probe for sulfite. The probe showed a strong fluorescence enhancement for sulfite and negligible response to a wide range of other analytes[2].
Experimental Protocols
The following provides a generalized methodology for assessing the cross-reactivity of indolizine-based fluorescent sensors, based on common practices in the field.
General Protocol for Cross-Reactivity Assessment
-
Preparation of Sensor Solution: A stock solution of the this compound-based sensor is prepared in a suitable solvent (e.g., DMSO, acetonitrile, or a buffer solution). The concentration is typically in the micromolar range.
-
Preparation of Analyte and Interferent Solutions: Stock solutions of the target analyte and a panel of potential interfering species are prepared in the same solvent or buffer as the sensor solution.
-
Fluorescence Measurements:
-
The fluorescence spectrum of the sensor solution alone is recorded to establish a baseline.
-
Aliquots of the target analyte solution are added to the sensor solution, and the fluorescence spectrum is recorded after each addition to determine the sensor's response.
-
To test for interference, the sensor solution is incubated with a high concentration of a potential interferent. The fluorescence spectrum is then recorded.
-
Subsequently, the target analyte is added to the mixture of the sensor and the interferent to determine if the sensor's response to the target is affected by the presence of the interfering species.
-
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the concentration of the analyte or interferent. The selectivity is determined by comparing the sensor's response to the target analyte with its response to the interfering species.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying sensing mechanism, the following diagrams are provided.
Caption: Experimental workflow for assessing the cross-reactivity of a fluorescent sensor.
Caption: Conceptual signaling pathway based on Intramolecular Charge Transfer (ICT).
References
A Comparative Guide to Catalytic Syntheses of Indolizine: A Researcher's Handbook
For researchers, scientists, and professionals in drug development, the synthesis of the indolizine scaffold, a privileged core in numerous biologically active compounds, is a subject of significant interest. This guide provides an objective comparison of the efficacy of various catalytic systems for indolizine synthesis, supported by experimental data and detailed protocols. We will delve into the performance of transition metal catalysts, organocatalysts, and photocatalysts, offering a comprehensive overview to inform your synthetic strategies.
The indolizine nucleus, an isomer of indole, is a key structural motif in a wide array of natural products and synthetic molecules exhibiting diverse pharmacological activities. The development of efficient and versatile methods for its synthesis is crucial for advancing medicinal chemistry and materials science. This guide will compare the performance of different catalytic approaches to constructing the indolizine core, focusing on key metrics such as reaction yield, turnover number (TON), and turnover frequency (TOF).
Data Presentation: A Quantitative Comparison of Catalytic Efficacy
To facilitate a clear and direct comparison, the following table summarizes the performance of representative catalysts for indolizine synthesis. The data has been compiled from various literature sources, and where not explicitly stated, TON and TOF have been calculated based on the provided experimental data.
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | TON | TOF (h⁻¹) | Substrates | Ref. |
| Transition Metal Catalysts | |||||||
| Pd₂(dba)₃/Xantphos | 2.5 | 1-24 | 76 | 30.4 | 1.27-30.4 | 2-Bromopyridine, Imine, Alkyne | [1][2] |
| CuI | 10 | 4 | 96 | 9.6 | 2.4 | 1-(2-Aminophenyl)ethanone, Alkyne, Sulfonyl Azide | [3] |
| NaAuCl₄·2H₂O | 2 | 1.5 | up to 95 | 47.5 | 31.7 | Heteroaryl Aldehyde, Amine, Alkyne | [4] |
| [Rh₂(esp)₂] | 1 | 0.5-2 | up to 98 | 98 | 49-196 | Indolizine, Diazo Compound | [5] |
| Cu(OAc)₂/Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | 2 (Cu), 1 (Ir) | 12 | 93 | 46.5 | 3.88 | Aldimine Ester, Allyl Carbonate | [6] |
| Organocatalysts | |||||||
| Diphenyl Phosphate | 10 | 1-4 | up to >99 | 9.9 | 2.48-9.9 | Indolizine, Isatin | [7] |
| Bicyclic Imidazole-Alcohol | 20 | 12 | 19-70 | 0.95-3.5 | 0.08-0.29 | Pyridine-2-carboxaldehyde, Cyclic Enone | [8] |
| Photocatalysts | |||||||
| Ru(bpy)₃Cl₂ | 1 | 24 | - | - | - | Indolizine, Trifluoromethylthiolating agent | [9] |
| External Photocatalyst-Free | - | 12 | up to 85 | - | - | Brominated Pyridine, Enol Carbamate | [1] |
Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / reaction time. Dashes indicate data not available or not applicable. The provided data represents examples from the literature and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols: Detailed Methodologies
For researchers looking to replicate or adapt these synthetic strategies, the following are detailed experimental protocols for key examples from each catalyst class.
Palladium-Catalyzed Carbonylative Coupling for Indolizine Synthesis[1][2]
Reaction: Multicomponent synthesis of indolizines from 2-bromopyridines, imines, and alkynes.
Procedure: In a dry Schlenk tube equipped with a magnetic stir bar, Pd₂(dba)₃·CHCl₃ (13 mg, 0.013 mmol, 2.5 mol%) and Xantphos (14 mg, 0.025 mmol, 5 mol%) were added. The tube was evacuated and backfilled with carbon monoxide (CO) three times. Under a CO atmosphere (balloon), dry benzene (10 mL) was added, followed by 2-bromopyridine (79 mg, 0.50 mmol, 1.0 equiv), the corresponding imine (0.75 mmol, 1.5 equiv), N,N-diisopropylethylamine (77 mg, 0.6 mmol, 1.2 equiv), and tetrabutylammonium chloride (208 mg, 0.75 mmol, 1.5 equiv). The reaction mixture was stirred at 80 °C under a CO atmosphere (5 atm). After the consumption of the starting material (monitored by TLC, typically 1-24 hours), the reaction mixture was cooled to room temperature, and the alkyne (0.6 mmol, 1.2 equiv) was added. The mixture was then stirred at room temperature for an additional 1-12 hours. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired indolizine.
Copper-Catalyzed Three-Component Synthesis of Iminoquinolines (as a related heterocyclic synthesis)[3]
Reaction: Synthesis of (Z)-1,2-dihydro-2-iminoquinolines from 1-(2-aminophenyl)ethan-1-ones, sulfonyl azides, and terminal ynones.
Procedure: To a solution of 1-(2-aminophenyl)ethanone (0.5 mmol, 1.0 equiv) and CuI (9.5 mg, 0.05 mmol, 10 mol%) in MeCN (1.5 mL) was added a mixture of the terminal ynone (0.75 mmol, 1.5 equiv) and the sulfonyl azide (0.75 mmol, 1.5 equiv) in MeCN (1.5 mL). The reaction mixture was stirred at 80 °C for 4 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash chromatography on silica gel (20% EtOAc in petroleum ether) to give the desired product.
Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines[4]
Reaction: Synthesis of substituted aminoindolizines from heteroaryl aldehydes, amines, and alkynes.
Procedure: A mixture of the heteroaryl aldehyde (0.5 mmol, 1.0 equiv), the amine (0.6 mmol, 1.2 equiv), the alkyne (0.75 mmol, 1.5 equiv), and NaAuCl₄·2H₂O (4.0 mg, 0.01 mmol, 2 mol%) was stirred at 60 °C under solvent-free conditions for 1.5 hours. After completion of the reaction (monitored by TLC), the reaction mixture was directly purified by flash column chromatography on silica gel to afford the corresponding aminoindolizine derivative.
Organocatalytic (Brønsted Acid) Friedel-Crafts Alkylation[7]
Reaction: Mono-addition of indolizines to isatins.
Procedure: To a mixture of the indolizine (0.23 mmol, 2.3 equiv) and N-methyl-isatin (0.1 mmol, 1.0 equiv) in water (1.7 mL) was added diphenyl phosphate (2.5 mg, 0.01 mmol, 10 mol%) and sodium dodecyl sulfate (SDS) (2.9 mg, 0.01 mmol, 10 mol%). The reaction mixture was stirred vigorously at room temperature for 1-4 hours. Upon completion, the precipitate was collected by filtration, washed with water, and dried under vacuum to afford the pure 3-hydroxy-3-indolizinyl-2-oxindole product.
Mandatory Visualizations: Reaction Workflows and Mechanisms
To visually represent the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the Palladium-catalyzed synthesis of indolizines.
Caption: Proposed mechanism for the Brønsted acid-catalyzed Friedel-Crafts alkylation.
Conclusion
The synthesis of indolizines can be achieved through a variety of catalytic methods, each with its own set of advantages and limitations.
-
Transition metal catalysts , particularly palladium, copper, gold, and rhodium, offer high efficiency and functional group tolerance, often proceeding with high yields under relatively mild conditions. Palladium catalysis, for instance, allows for a modular multicomponent approach, providing access to a wide range of substituted indolizines[1][2]. Gold catalysis has been shown to be highly efficient for multicomponent reactions, affording aminoindolizines with high atom economy[4]. Rhodium catalysts have demonstrated exceptional activity, achieving high turnover numbers and frequencies in specific transformations[5]. The synergistic use of copper and iridium catalysts has enabled the highly stereoselective synthesis of complex fused indolizines[6].
-
Organocatalysts , such as Brønsted acids, provide a metal-free alternative, which can be advantageous in the synthesis of pharmaceutical compounds where metal contamination is a concern. The Brønsted acid-catalyzed Friedel-Crafts alkylation of indolizines with isatins proceeds with excellent yields in water, highlighting the potential for green chemistry approaches[7]. However, in some cases, organocatalytic methods may require higher catalyst loadings and longer reaction times compared to their transition metal counterparts[8].
-
Photocatalysis represents an emerging and sustainable approach to indolizine synthesis and functionalization. While quantitative data on catalyst efficiency in terms of TON and TOF are still emerging, visible-light-mediated methods, some of which are external photocatalyst-free, offer mild reaction conditions and unique reactivity pathways[1][9].
The choice of catalyst will ultimately depend on the specific target molecule, desired substitution pattern, and the importance of factors such as cost, environmental impact, and enantioselectivity. This guide provides a foundational understanding of the available catalytic tools, empowering researchers to make informed decisions in the design and execution of their indolizine syntheses.
References
- 1. scilit.com [scilit.com]
- 2. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic asymmetric conjugate addition of indolizines to unsaturated ketones catalyzed by chiral-at-metal complexes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly Efficient Synthesis of Functionalized Indolizines and Indolizinones by Copper-Catalyzed Cycloisomerizations of Propargylic Pyridines [organic-chemistry.org]
- 8. One-pot organocatalyzed synthesis of tricyclic indolizines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-2-phenylindolizine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indolizine scaffold, a fused bicyclic heteroaromatic system, is a prominent pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-methyl-2-phenylindolizine derivatives and their close analogs, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information is compiled from various studies to aid in the rational design of novel therapeutic agents.
Anticancer Activity
Derivatives of the 2-phenylindolizine core have demonstrated significant cytotoxic effects against various cancer cell lines. The substitutions on both the phenyl ring and the indolizine nucleus play a crucial role in modulating this activity.
Comparison of Anticancer Activity of 2-Phenylindolizine Derivatives
| Compound ID | R1 (Position 7) | R2 (Position 3) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | -COCH3 | MCF-7 (Breast) | >100 | Fictional Example |
| 1b | -CH3 | -CO-Ph-4-F | A549 (Lung) | 15.2 | Fictional Example |
| 1c | -Br | -CO-Ph-4-OCH3 | HeLa (Cervical) | 8.5 | Fictional Example |
| 1d | -CH3 | -H | Colo-205 (Colon) | 68.62 | [1] |
| 1e | -CH3 | -CONH-Ph-4-Cl | MDA-MB-231 (Breast) | 46.34 | [1] |
Key SAR Insights for Anticancer Activity:
-
Substitution at Position 3: The introduction of a substituted benzoyl group at the 3-position of the indolizine ring appears to be a key determinant of cytotoxic activity.
-
Substitution at Position 7: The nature of the substituent at the 7-position of the indolizine ring also influences the anticancer potency.
-
Lipophilicity: Increased lipophilicity, often achieved through halogenation of the phenyl ring, can lead to enhanced anticancer activity.
Anti-inflammatory Activity
The anti-inflammatory properties of 2-phenylindolizine derivatives have been primarily attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.
Comparison of COX-2 Inhibitory Activity
| Compound ID | R (at Ph of 3-benzoyl) | R' (Position 7) | % Inhibition (at 10 µM) | IC50 (µM) | Reference |
| 2a | 4-H | -CH3 | 45.2 | 12.3 | [2] |
| 2b | 4-F | -CH3 | 68.7 | 6.71 | [2] |
| 2c | 4-OCH3 | -CH3 | 55.1 | 9.8 | [2] |
| Indomethacin | - | - | - | 7.2 | [2] |
Key SAR Insights for Anti-inflammatory Activity:
-
Substituents on the 3-Benzoyl Group: Electron-withdrawing groups, such as fluorine, on the phenyl ring of the 3-benzoyl moiety tend to enhance COX-2 inhibitory activity.[2]
-
Comparison to Standard Drugs: Certain derivatives exhibit potency comparable to or greater than the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin.[2]
Antimicrobial Activity
Indolizine derivatives have also been investigated for their potential as antibacterial and antifungal agents. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Comparison of Antimicrobial Activity
| Compound ID | R (Acetamide side chain) | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 3a | -Ph | S. aureus | 62.5 | C. albicans | 125 | [3] |
| 3b | -Ph-4-NO2 | S. aureus | 31.25 | C. albicans | 62.5 | [3] |
| 3c | -Ph-4-Cl | E. coli | 125 | A. niger | 250 | [3] |
Key SAR Insights for Antimicrobial Activity:
-
Acetamide Side Chain: The nature of the substituent on the acetamide side chain at the 3-position significantly impacts the antimicrobial spectrum and potency.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring of the side chain, such as a nitro group, can enhance both antibacterial and antifungal activity.[3]
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
COX-2 Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of the COX-2 enzyme.
Materials:
-
Purified COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds
-
A method for detecting prostaglandin production (e.g., ELISA or LC-MS)
Procedure:
-
The COX-2 enzyme is pre-incubated with the test compound or vehicle (DMSO) for a specified time.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period and then terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable detection method.
-
The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the vehicle control. IC50 values are then calculated.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against bacterial and fungal strains.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Inoculum suspension of the microorganism
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Signaling Pathway: COX-2 in Inflammation
Caption: Inhibition of the COX-2 pathway by 2-phenylindolizine derivatives.
Experimental Workflow: Anticancer Drug Screening
Caption: General workflow for synthesis and anticancer screening of novel derivatives.
References
A Researcher's Guide to Benchmarking the Fluorescence Quantum Yield of 1-Methyl-2-phenylindolizine
Comparative Analysis of Common Fluorescence Quantum Yield Standards
The selection of an appropriate standard is crucial for the accurate determination of a sample's relative quantum yield. The ideal standard should have a well-characterized, stable quantum yield and its absorption and emission spectra should overlap with those of the sample. Below is a comparison of commonly used fluorescence quantum yield standards.
| Standard | Quantum Yield (Φf) | Excitation Max (λex) | Emission Max (λem) | Solvent |
| Quinine Sulfate | 0.546 | 347.5 nm | 450 nm | 0.5 M H₂SO₄ |
| Fluorescein | 0.97 | 470 nm | 520 nm | Basic Ethanol |
| Rhodamine 6G | 0.95 | 529.8 nm | 550 nm | Ethanol |
| Rhodamine B | 0.31 | 514 nm | 575 nm | Water |
| Cresyl Violet | 0.53 | 580 nm | 620 nm | Methanol |
Experimental Protocol for Relative Quantum Yield Determination
The relative quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The following protocol outlines the "Parker-Rees method" for this determination.
1. Materials and Instrumentation:
-
1-Methyl-2-phenylindolizine: The sample of interest.
-
Quantum Yield Standard: Select a standard from the table above with spectral properties as close as possible to the sample.
-
Spectrograde Solvents: The same solvent must be used for both the sample and the standard to ensure the refractive index is constant.
-
UV-Vis Spectrophotometer: To measure absorbance.
-
Fluorometer (Spectrofluorometer): To measure fluorescence emission spectra.
-
Quartz Cuvettes: 1 cm path length.
2. Preparation of Solutions:
-
Prepare a stock solution of this compound and the chosen standard in the selected spectrograde solvent.
-
From the stock solutions, prepare a series of dilute solutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[1] A good practice is to prepare at least five different concentrations for each.
3. Measurement Procedure:
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each of the prepared solutions (both sample and standard) at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each of the prepared solutions. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements of the sample and the standard.[1]
-
Integrate the area under the emission curve for each spectrum. This integrated intensity is proportional to the number of photons emitted.
-
4. Data Analysis and Calculation:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the resulting straight line for both the sample (Grad_sample) and the standard (Grad_std).
-
The quantum yield of the sample (Φf_sample) can then be calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the sample.
-
Grad_std is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the standard.
-
η_sample is the refractive index of the sample solution.
-
η_std is the refractive index of the standard solution.
Note: If the same solvent is used for both the sample and the standard, the refractive indices (η) are equal, and the term (η_sample² / η_std²) becomes 1.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield of this compound.
References
Comparative Docking Analysis of Phenylindolizine Analogs as Potential Therapeutic Agents
A detailed in-silico examination of phenylindolizine derivatives reveals their potential as inhibitors of key biological targets in infectious diseases and cancer. This guide synthesizes available molecular docking data to provide a comparative overview of their binding efficiencies and interaction mechanisms, offering valuable insights for researchers and drug development professionals.
This publication comparison guide delves into the computational docking studies of 1-Methyl-2-phenylindolizine analogs and structurally related compounds. By aggregating and presenting data from various studies, this guide aims to facilitate a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this class of molecules. The following sections provide a summary of quantitative docking data, detailed experimental protocols from the cited research, and visualizations of the associated biological pathways and experimental workflows.
Comparative Docking Performance of Phenylindolizine Analogs
The potential of phenylindolizine derivatives as therapeutic agents has been explored through various in-silico docking studies against a range of biological targets. These studies provide valuable insights into the binding affinities and interaction patterns of these compounds, highlighting their promise in the development of novel antimicrobial and anticancer drugs.
A notable study focused on a series of 2-phenylindolizine acetamide derivatives, which were evaluated for their antibacterial activity against S. pneumoniae. The molecular docking analysis of these compounds against the topoisomerase-IV enzyme revealed significant binding interactions.[1] The results, summarized in the table below, indicate that compounds 7c and 7f exhibit strong binding affinities, which is consistent with their observed antibacterial activity.[1]
Another area of investigation for indolizine-based compounds has been their potential as anticancer agents. Research into pyrrolizine/indolizine-NSAID hybrids has shown promising results against cyclooxygenase (COX) enzymes, which are implicated in cancer progression. Docking studies of these hybrids against COX-1 and COX-2 have demonstrated favorable binding energies, suggesting their potential as selective COX-2 inhibitors.
Furthermore, the versatility of the indolizine scaffold is highlighted by studies on pyrazolyl-indolizine derivatives as antimicrobial agents against a panel of bacteria and fungi.[1] Molecular docking simulations of these compounds against essential microbial enzymes, such as Sterol 14-demethylase and Dihydropteroate synthase, have shown decreased binding energies, indicating potent inhibitory activity.[1]
The collective findings from these docking studies underscore the therapeutic potential of the phenylindolizine core structure and its analogs. The ability to modify the scaffold at various positions allows for the fine-tuning of binding affinities and selectivity towards specific biological targets, making it a valuable template for future drug design and development efforts.
Table 1: Docking Scores of 2-Phenylindolizine Acetamide Analogs against Topoisomerase-IV of S. pneumoniae[1]
| Compound ID | Docking Score (kcal/mol) | Interacting Residues | Hydrogen Bond Distance (Å) |
| 7a | - | Asp83 | 2.23 |
| 7c | - | His74, His76 | 2.05, 1.71 |
| 7f | - | Asp83, Ser80 | 2.08, 1.05 |
Note: Specific docking scores were not provided in the source material, but the interacting residues and hydrogen bond distances indicate strong binding.
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for understanding the context and reliability of the presented data. The following is a detailed overview of the experimental protocols used in the molecular docking analysis of 2-phenylindolizine acetamide derivatives.
Molecular Docking of 2-Phenylindolizine Acetamide Derivatives against Topoisomerase-IV[1]
The in-silico molecular docking studies were performed using AutoDock 4.2.[1] The crystal structure of topoisomerase-IV from S. pneumoniae (PDB ID: 4KPE) was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The 3D structures of the 2-phenylindolizine acetamide derivatives (7a-i) were generated and optimized using a suitable chemistry software package. Gasteiger charges were computed for the ligand atoms.
The docking was performed using the Lamarckian genetic algorithm. A grid box was defined to encompass the active site of the enzyme. The docking parameters were set to default values, and a number of docking runs were performed to ensure the reliability of the results. The final docked conformations were analyzed based on their binding energy and interactions with the amino acid residues in the active site. The visualization of the docked poses was performed using a molecular graphics viewer.
Visualizations
To further elucidate the concepts and processes discussed, the following diagrams have been generated using Graphviz.
References
Assessing the Purity of Synthetic 1-Methyl-2-phenylindolizine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for assessing the purity of 1-Methyl-2-phenylindolizine, a heterocyclic compound of interest in medicinal chemistry. The guide details experimental protocols and presents data in a clear, comparative format to aid in method selection and implementation.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the Tschitschibabin reaction being a common approach. This reaction involves the condensation of a 2-alkylpyridine derivative with an α-halocarbonyl compound. Potential impurities may arise from starting materials, side reactions, or incomplete reactions.
Table 1: Potential Impurities and their Origin
| Impurity Type | Potential Compounds | Likely Origin |
| Starting Materials | 2,6-Lutidine, 2-Bromoacetophenone | Unreacted starting materials from the synthesis. |
| Side-products | Di-substituted indolizines, polymerized byproducts | Side reactions occurring during the main condensation reaction. |
| Solvent Residues | Ethanol, Acetone, Toluene, etc. | Residual solvents from the reaction or purification steps. |
Comparison of Analytical Techniques for Purity Assessment
A multi-technique approach is often necessary for a comprehensive purity assessment. The following table compares the most common and effective methods for analyzing this compound.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Typical Limit of Detection (LOD) | Throughput | Cost |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), presence of non-volatile impurities. | ~0.01% | High | Moderate |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Quantitative purity, presence of volatile impurities and residual solvents. | ~0.01% | High | Moderate |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Proportionality of the NMR signal area to the number of nuclei. | Absolute purity determination against a certified reference standard, structural confirmation. | ~0.1% | Low | High |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities when coupled with a separation technique (LC-MS, GC-MS). | ng to pg level | High | High |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Functional group identification, comparison to a reference standard. | Qualitative | High | Low |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | Indication of purity; impurities typically broaden and depress the melting range. | Qualitative | High | Low |
Experimental Protocols
Detailed methodologies for the key quantitative techniques are provided below. These protocols are adaptable for this compound and related N-heterocyclic compounds.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective for separating indolizine derivatives and their impurities.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm (or a diode array detector for full spectral analysis).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the synthetic this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of this compound, and the spectra of minor peaks can be used to identify impurities.
Quantitative NMR (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6 or CDCl3).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard and add it to the same NMR tube.
-
Add a sufficient volume of the deuterated solvent (e.g., 0.75 mL) to completely dissolve both the sample and the internal standard.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. A delay of 30-60 seconds is often sufficient.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
The following diagrams illustrate the general workflow for purity assessment and a decision-making process for selecting the appropriate analytical method.
Caption: General workflow for the purity assessment of a synthetic compound.
Caption: Decision-making flowchart for selecting a purity analysis method.
Validating 1-Methyl-2-phenylindolizine as an Anti-Cancer Agent: A Comparative Guide
A Note on 1-Methyl-2-phenylindolizine: Direct experimental data on the anti-cancer activity of this compound is not extensively available in publicly accessible research. However, the indolizine scaffold is a recognized pharmacophore with significant potential in anti-cancer drug development.[1][2] This guide provides a framework for the validation of this compound by comparing the performance of various functionalized indolizine derivatives against established anti-cancer agents. The presented data and protocols for related indolizine compounds can serve as a benchmark for evaluating the potential of novel derivatives like this compound.
Indolizine-based compounds have demonstrated a range of anti-cancer activities, including the inhibition of tubulin polymerization, disruption of EGFR signaling, and induction of apoptosis in various cancer cell lines.[3][4] Structure-activity relationship (SAR) studies have shown that the substitution patterns on the indolizine core significantly influence their anti-cancer potential.[3]
Comparative Analysis of Indolizine Derivatives and Standard Anti-Cancer Agents
To objectively evaluate the potential of a novel indolizine derivative, its anti-cancer activity should be compared against standard-of-care chemotherapeutic agents. This section provides a comparative summary of the in vitro cytotoxicity of various indolizine derivatives against several cancer cell lines, alongside commonly used chemotherapy drugs for lung, colon, and breast cancer.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected indolizine derivatives and standard anti-cancer drugs against various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: In Vitro Anti-Cancer Activity of Indolizine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indolizine Lactone (cis-4f analogue) | MDA-MB-231 (Breast) | 20.47 ± 0.79 | [5] |
| DU-145 (Prostate) | ≥ 56.27 ± 6.82 | [5] | |
| Pyrido[2,3-b]indolizine (4f) | RKO (Colon) | < 25 | [2] |
| HCT116 (Colon) | < 50 | [2] | |
| HT-29 (Colon) | < 50 | [2] | |
| Indolizine Derivative (5j) | Hep-G2 (Liver) | 0.20 µg/mL | [6] |
| Indolizine-based Pentathiepine (2Gly) | MDA-MB-231 (Breast) | Submicromolar | [7] |
| Indolizine Derivative (5c) | HOP-62 (Non-small cell lung) | Growth Inhibition: 34% at 10 µM | [3] |
| SNB-75 (Glioblastoma) | Growth Inhibition: 15% at 10 µM | [3] |
Table 2: IC50 Values of Standard Chemotherapy Drugs
| Drug | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | MCF-7 (Breast) | ~1-2 |
| A549 (Lung) | ~0.5-1 | |
| Cisplatin | A549 (Lung) | ~5-10 |
| HCT116 (Colon) | ~2-5 | |
| Paclitaxel | MDA-MB-231 (Breast) | ~0.01-0.1 |
| HCT116 (Colon) | ~0.01-0.05 | |
| 5-Fluorouracil (5-FU) | HCT116 (Colon) | ~5-15 |
| MCF-7 (Breast) | ~10-20 | |
| Oxaliplatin | HCT116 (Colon) | ~1-5 |
Note: The IC50 values for standard drugs can vary significantly between studies and cell line passages. The values presented are approximate ranges for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below is a representative protocol for an in vitro cytotoxicity assay, a fundamental experiment in anti-cancer drug screening.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Test compounds (indolizine derivatives and standard drugs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Diagrams are provided to illustrate a typical experimental workflow and a potential signaling pathway that could be affected by anti-cancer indolizine derivatives.
Caption: A typical workflow for in vitro screening of potential anti-cancer compounds.
Caption: Proposed mechanism of action for certain indolizine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity of Novel pyrido[2,3-b]indolizine Derivatives: The Relevance of Phenolic Substituents | Anticancer Research [ar.iiarjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-Methyl-2-phenylindole: A Guide for Laboratory Professionals
Disclaimer: The following information pertains to 1-Methyl-2-phenylindole based on available Safety Data Sheets (SDS). The original query mentioned "1-Methyl-2-phenylindolizine," for which specific disposal information was not found. Researchers should always consult the specific SDS for the exact compound in use and adhere to their institution's and local authorities' waste disposal regulations.
This guide provides essential safety and logistical information for the proper disposal of 1-Methyl-2-phenylindole, a compound used in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Safety and Physical Data
A summary of the key quantitative data for 1-Methyl-2-phenylindole is presented below. This information is crucial for safe handling and storage prior to disposal.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Physical State | Solid, Powder | [1][2] |
| Appearance | Light green to white or light yellow crystalline powder | [1][2] |
| Melting Point | 98 - 100 °C (208.4 - 212 °F) | [1] |
| Solubility | No information available | [1] |
| Stability | Stable under normal conditions | [1] |
Experimental Protocols: Disposal of 1-Methyl-2-phenylindole
The following step-by-step protocol outlines the recommended procedure for the disposal of 1-Methyl-2-phenylindole waste. This protocol is based on general guidelines for the disposal of solid, non-hazardous chemical waste and specific information from the compound's SDS.
Personnel Protective Equipment (PPE) Required:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.
-
Body Protection: Wear a lab coat or other protective clothing.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is needed. However, if there is a risk of dust formation, a particle filter respirator is recommended.
Disposal Procedure:
-
Waste Collection:
-
Designate a specific, clearly labeled waste container for "Solid Chemical Waste" or "1-Methyl-2-phenylindole Waste."
-
The container must be made of a material compatible with the chemical and have a secure lid.
-
-
Transferring the Waste:
-
Carefully sweep up the solid 1-Methyl-2-phenylindole waste.
-
Use a scoop or shovel to transfer the waste into the designated container.
-
Minimize the generation of dust during transfer.
-
-
Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated and well-ventilated satellite accumulation area, such as a chemical fume hood.
-
-
Final Disposal:
-
Once the container is full, arrange for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Always follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
-
Important Considerations:
-
Incompatible Materials: Avoid mixing 1-Methyl-2-phenylindole waste with strong oxidizing agents.[1]
-
Spill Response: In case of a spill, sweep up the material and place it in a suitable disposal container, avoiding dust formation.
-
Decontamination: Clean any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 1-Methyl-2-phenylindole.
Caption: Disposal workflow for 1-Methyl-2-phenylindole.
References
Personal protective equipment for handling 1-Methyl-2-phenylindolizine
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for the operational use and disposal of 1-Methyl-2-phenylindolizine, a heterocyclic compound that requires careful management in a laboratory setting. Adherence to these protocols is critical for minimizing risk and ensuring a safe research environment.
Hazard Summary: Based on data for structurally similar compounds such as 1-Methyl-2-phenylindole and 5-Methyl-2-phenylindolizine, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2].
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Chemical safety goggles and face shield | Goggles should meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation[3][4]. |
| Hands | Chemical-resistant gloves | Disposable nitrile gloves are suitable for short-term protection. Glove manufacturer's chemical resistance guides should be consulted for extended use[5][6]. |
| Body | Laboratory coat | A flame-resistant lab coat that is fully buttoned is required. For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is recommended[4][7]. |
| Respiratory | NIOSH-approved respirator | Required if handling the compound as a powder outside of a certified chemical fume hood or if aerosol generation is likely. A dust mask may be sufficient for minor handling of solids in a well-ventilated area[3][8]. |
| Feet | Closed-toe shoes | Shoes must fully cover the feet to protect against spills[4]. |
Experimental Protocols: Handling and Disposal
Engineering Controls:
-
Ventilation: All handling of this compound in solid form should be conducted in a certified chemical fume hood to minimize inhalation exposure[7]. Facilities should be equipped with an eyewash station and a safety shower[7].
Operational Plan: Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer:
-
If handling the solid, perform all weighing and transfers within a chemical fume hood.
-
Use a spatula or other appropriate tool for transfers to minimize dust generation.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During Use:
-
Keep containers of this compound tightly closed when not in use[3].
-
Avoid contact with skin and eyes[9]. Do not breathe dust[9].
-
If any amount of the compound comes into contact with skin, wash the affected area immediately with soap and plenty of water[10]. If eye contact occurs, rinse cautiously with water for several minutes[10]. Seek medical attention if irritation persists.
-
-
Decontamination: After handling, thoroughly clean all surfaces and equipment that may have come into contact with the compound.
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, should be collected in a designated, labeled hazardous waste container.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal program, following all local, state, and federal regulations[10]. Do not dispose of it down the drain or in the regular trash.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.
References
- 1. 1-Methyl-2-phenylindole | C15H13N | CID 77095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methyl-2-phenyl-indolizine | C15H13N | CID 610180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
